Boc-Ile-Glu-Gly-Arg-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H50N8O10 |
|---|---|
Poids moléculaire |
730.8 g/mol |
Nom IUPAC |
(4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37)/t18-,22-,23-,28-/m0/s1 |
Clé InChI |
YWSYLEUAJLDOJG-SBZQNBARSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Boc-Ile-Glu-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Boc-Ile-Glu-Gly-Arg-AMC, with a focus on its mechanism of action, its role in the blood coagulation cascade, and its application in enzymatic assays.
Introduction
This compound, also known as Boc-IEGR-AMC, is a synthetic tetrapeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). It is specifically designed as a substrate for the serine protease, activated Factor X (Factor Xa), a critical enzyme in the blood coagulation cascade[1][2][3][4]. Its high specificity and fluorogenic properties make it a valuable tool for the in vitro quantification of Factor Xa activity and for the screening of its inhibitors[1][3][5].
Mechanism of Action: Fluorogenic Cleavage
The fundamental mechanism of action of this compound lies in its enzymatic cleavage by Factor Xa. The peptide sequence, Ile-Glu-Gly-Arg, mimics the natural cleavage site for Factor Xa in its primary substrate, prothrombin.
The substrate in its intact form is non-fluorescent, as the AMC fluorophore is quenched by the attached peptide. Upon introduction of Factor Xa, the enzyme recognizes and binds to the peptide sequence. The serine protease activity of Factor Xa catalyzes the hydrolysis of the amide bond between the C-terminal arginine (Arg) residue and the AMC molecule. This cleavage event liberates the free AMC, which is highly fluorescent.
The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of Factor Xa under conditions where the substrate is not limiting. This relationship allows for the precise and sensitive measurement of enzyme kinetics.
Role in the Blood Coagulation Cascade
This compound serves as an investigative tool for a key component of the blood coagulation cascade. This complex signaling pathway is essential for hemostasis. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway that leads to the formation of a fibrin clot. By providing a means to measure Factor Xa activity, this substrate is instrumental in studying the efficacy of anticoagulant drugs that target this enzyme.
References
An In-Depth Technical Guide to the Enzyme Kinetics of Boc-Ile-Glu-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzyme kinetics and associated constants for the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are utilizing this substrate for the characterization of serine proteases, particularly Factor Xa and acrosin. This document details the substrate's specificity, summarizes key kinetic parameters (Km and Vmax), and provides detailed experimental protocols for its use in enzyme assays. Visualizations of the enzymatic reaction and a general experimental workflow are included to facilitate a deeper understanding of its application.
Introduction
This compound is a synthetic tetrapeptide substrate widely employed for the sensitive and continuous assay of specific serine proteases. The substrate consists of the peptide sequence Isoleucine-Glutamic acid-Glycine-Arginine, which is N-terminally protected by a tert-butyloxycarbonyl (Boc) group and C-terminally linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between arginine and AMC results in the release of the highly fluorescent AMC molecule, providing a direct and quantifiable measure of enzyme activity.
This substrate is particularly recognized for its high specificity towards coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3][4][5] It is also reported to be hydrolyzed by acrosin, a serine protease found in the acrosome of sperm.[1][2][3] The specificity of this compound makes it an invaluable tool for screening FXa inhibitors and for studying the kinetics of this important enzyme.
Enzyme Specificity and Kinetic Constants
The utility of this compound as a research tool is defined by its kinetic parameters with target enzymes. These constants, the Michaelis constant (Km) and the maximum velocity (Vmax), provide critical insights into the substrate's affinity for the enzyme and the efficiency of the enzymatic reaction.
Factor Xa (FXa)
This compound is a well-established and specific substrate for Factor Xa. The kinetic parameters for the hydrolysis of this substrate by bovine Factor Xa have been determined, providing a benchmark for its use in FXa activity assays.
| Enzyme | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Bovine Factor Xa | 7.7 | 1.8 x 10³ | 2.3 x 10⁸ |
Table 1: Kinetic constants of Bovine Factor Xa with this compound.
Acrosin
Experimental Protocols
The following section provides a detailed methodology for performing an enzyme kinetic assay using this compound. This protocol is primarily designed for Factor Xa but can be adapted for use with other enzymes, such as acrosin, with appropriate optimization of buffer conditions and enzyme/substrate concentrations.
Materials and Reagents
-
Enzyme: Purified Factor Xa or other target serine protease.
-
Substrate: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal buffer composition may vary depending on the enzyme.
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO).
-
Microplate Reader: Capable of fluorescence detection with excitation at ~360-380 nm and emission at ~440-460 nm.
-
96-well black microplates: For minimizing background fluorescence.
-
Standard: 7-amino-4-methylcoumarin (AMC) for generating a standard curve.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect from light and store at -20°C.
-
Prepare a stock solution of the enzyme in a suitable buffer and store on ice. The final concentration will need to be optimized based on the enzyme's activity.
-
Prepare a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).
-
Prepare a standard curve of AMC in the assay buffer to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
-
Enzyme Reaction:
-
To each well of a 96-well black microplate, add the desired volume of assay buffer.
-
Add the substrate dilutions to the respective wells.
-
Initiate the reaction by adding the enzyme solution to each well. The final reaction volume is typically 100-200 µL.
-
Include control wells:
-
No enzyme control: Substrate and assay buffer only.
-
No substrate control: Enzyme and assay buffer only.
-
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time in kinetic mode. Set the excitation wavelength to approximately 380 nm and the emission wavelength to approximately 460 nm.
-
Record data points at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot. Convert RFU/min to moles/min using the AMC standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software.
-
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a serine protease.
General Experimental Workflow for Enzyme Kinetics
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. glpbio.com [glpbio.com]
- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. This compound › PeptaNova [peptanova.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Human sperm acrosome function assays are predictive of fertilization rate in vitro: a retrospective cohort study and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
Chemical and physical properties of Boc-Ile-Glu-Gly-Arg-AMC
An In-depth Technical Guide to Boc-Ile-Glu-Gly-Arg-AMC
This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental applications of the fluorogenic peptide substrate, this compound. The information is intended for researchers, scientists, and drug development professionals working in enzymology, hematology, and drug discovery.
Core Chemical and Physical Properties
This compound, also known as Boc-IEGR-AMC, is a synthetic peptide substrate widely used for the sensitive detection of specific proteases.[1][2] Its core structure consists of a four amino acid sequence (Ile-Glu-Gly-Arg) protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and conjugated at the C-terminus to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).
General Properties
The fundamental chemical identifiers and characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 65147-06-0 | [1][3][4] |
| Molecular Formula | C₃₄H₅₀N₈O₁₀ | [1][2][3] |
| Molecular Weight | 730.82 g/mol | [1][3] |
| Synonyms | Boc-IEGR-AMC, IEGR-AMC | [1][2] |
| Purity | Typically >98% (HPLC detectable contamination is <2%) | [5] |
Solubility and Storage
Proper handling and storage are critical for maintaining the substrate's integrity and performance.
| Parameter | Recommendation | Reference |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [1] |
| Storage (Powder) | Store at -20°C for up to 3 years; 4°C for 2 years | [1][4] |
| Storage (Stock Solution) | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2] |
| Shipping Condition | Shipped with blue ice | [1] |
To aid dissolution, especially in aqueous buffers for working solutions, methods such as heating to 37°C or sonication can be employed.[1]
Spectral Properties
The utility of this compound as a substrate lies in its fluorogenic nature. The intact peptide is non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free 7-amino-4-methylcoumarin is released, which is highly fluorescent. The activity of the enzyme is directly proportional to the rate of fluorescence increase.
| Spectral Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | 340 - 360 nm | [6] |
| Emission Maximum (λem) | 440 - 460 nm | [6] |
Biological Activity and Applications
This compound is a specific and highly sensitive substrate for activated coagulation Factor X (FXa) .[1][2][3] Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Its primary function is to convert prothrombin to thrombin, the final effector enzyme in clot formation.
Due to its specificity for FXa, this substrate is a critical tool for:
-
Enzyme Kinetics: Determining the kinetic parameters (Km, Vmax) of Factor Xa.
-
Inhibitor Screening: High-throughput screening and characterization of potential anticoagulant drugs that target Factor Xa.[4]
-
Indirect Determination of Factor IX: Used in assays to measure the activity of Factor IX, which is responsible for activating Factor X.[1][3]
The substrate is also reported to be hydrolyzed by acrosin from the ascidian Halocynthia roretzi.[1][3]
Signaling Pathway: The Coagulation Cascade
Factor Xa occupies a central position in the coagulation cascade. The diagram below illustrates the convergence of the extrinsic (tissue factor-initiated) and intrinsic (contact activation) pathways on the activation of Factor X to Factor Xa, which then proceeds through the common pathway to generate a fibrin clot.
References
The Use of Boc-Ile-Glu-Gly-Arg-AMC in Factor Xa Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Factor X (Factor Xa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot. Beyond its role in hemostasis, Factor Xa is also implicated in various cellular signaling pathways, making it a key therapeutic target for a range of thrombotic disorders. The fluorogenic peptide substrate, Boc-Ile-Glu-Gly-Arg-AMC (tert-Butyloxycarbonyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-7-amido-4-methylcoumarin), is a highly specific and sensitive tool for the in vitro and in-cellulo study of Factor Xa activity. This technical guide provides an in-depth overview of the use of this compound in Factor Xa research, including its mechanism of action, kinetic parameters, and detailed experimental protocols.
Mechanism of Action
This compound is a synthetic tetrapeptide that mimics the natural cleavage site of Factor Xa in prothrombin. The peptide sequence, Ile-Glu-Gly-Arg, is specifically recognized by the active site of Factor Xa. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by Factor Xa at the C-terminal side of the arginine residue, the AMC moiety is released. Free AMC is highly fluorescent, with an excitation maximum at approximately 360-380 nm and an emission maximum at around 440-460 nm. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of Factor Xa.
Quantitative Data
The following table summarizes the key quantitative parameters for the interaction of this compound with Factor Xa.
| Parameter | Value | Notes |
| Michaelis Constant (Km) | 300 µM[1] | Determined in Tris-buffered saline (TBS) containing 2.5 mM Ca2+.[1] This value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). |
| Excitation Wavelength (λex) | ~360-380 nm | Optimal wavelength may vary slightly depending on buffer conditions and instrumentation. |
| Emission Wavelength (λem) | ~440-460 nm | Optimal wavelength may vary slightly depending on buffer conditions and instrumentation. |
Note: The catalytic rate constant (kcat) and maximum velocity (Vmax) are highly dependent on specific experimental conditions (e.g., enzyme concentration, buffer composition, temperature) and should be determined empirically in your assay system.
Experimental Protocols
A. General Reagent Preparation
-
Assay Buffer: A common buffer for Factor Xa assays is Tris-buffered saline (TBS), pH 7.4-8.0, supplemented with CaCl2 (typically 2.5-5 mM) and 0.1% bovine serum albumin (BSA) to prevent non-specific binding of the enzyme.
-
Factor Xa Stock Solution: Reconstitute lyophilized human or bovine Factor Xa in a suitable buffer (e.g., TBS with 50% glycerol for storage at -20°C or -80°C) to a known concentration. The concentration should be determined by active site titration or by the manufacturer's specifications.
-
This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Store in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Inhibitor Stock Solutions (for screening): Dissolve test compounds in DMSO to a known concentration.
B. Protocol for Determining Kinetic Parameters (Km and Vmax)
This protocol is designed to determine the Michaelis-Menten kinetics of Factor Xa with this compound.
-
Prepare a series of substrate dilutions: From the this compound stock solution, prepare a range of concentrations in assay buffer. A typical range would be from 0.1 x Km to 10 x Km (e.g., 30 µM to 3000 µM).
-
Set up the assay plate: In a 96-well, black, flat-bottom plate, add a fixed amount of Factor Xa (e.g., 1-10 nM final concentration) to each well.
-
Initiate the reaction: Add the different concentrations of the substrate to the wells containing the enzyme. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically over a set period (e.g., 15-60 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Plot V0 against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.
-
C. Protocol for Factor Xa Inhibitor Screening
This protocol provides a framework for screening potential inhibitors of Factor Xa.
-
Prepare reagents:
-
Dilute Factor Xa in assay buffer to the desired working concentration.
-
Dilute the this compound substrate in assay buffer to a concentration at or near its Km (e.g., 300 µM).
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or DMSO for control wells).
-
Factor Xa enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the this compound substrate to all wells.
-
Measure fluorescence: Read the fluorescence intensity kinetically as described in the kinetic assay protocol.
-
Data Analysis:
-
Determine the reaction velocity for each inhibitor concentration.
-
Calculate the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Visualizations
Signaling Pathway and Enzymatic Reaction
Caption: Factor Xa's role in coagulation and the principle of the fluorogenic assay.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening Factor Xa inhibitors.
Conclusion
This compound is a valuable and widely used tool for researchers studying the enzymatic activity of Factor Xa. Its high specificity and the sensitive fluorescent readout make it suitable for a variety of applications, including enzyme kinetics, inhibitor screening, and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this substrate to advance our understanding of Factor Xa's role in health and disease and to facilitate the development of novel antithrombotic therapies.
References
An In-Depth Technical Guide to the Role of Boc-Ile-Glu-Gly-Arg-AMC in Coagulation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC and its pivotal role in the study of the coagulation cascade. We delve into its chemical properties, mechanism of action, and its primary application in the sensitive detection of Factor Xa activity. Furthermore, this guide details the indirect assay methodologies for quantifying the activity of Factor VIII and Factor IX, both of which are critical components of the intrinsic coagulation pathway. Detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows are provided to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this tool in their coagulation studies.
Introduction to this compound
This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous assay of Factor Xa, a key serine protease in the blood coagulation cascade.[1][2][3] The peptide sequence, Isoleucine-Glutamic acid-Glycine-Arginine, mimics the natural cleavage site of Factor Xa in prothrombin. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).
In its intact form, the fluorescence of the AMC group is quenched. However, upon enzymatic cleavage of the amide bond between Arginine and AMC by Factor Xa, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction, and thus, the activity of Factor Xa.
Chemical and Physical Properties
| Property | Value |
| Full Name | tert-Butyloxycarbonyl-L-isoleucyl-L-glutamyl-glycyl-L-arginyl-7-amino-4-methylcoumarin |
| Molecular Formula | C₃₄H₅₀N₈O₁₀ |
| Molecular Weight | 730.82 g/mol |
| Excitation Wavelength | ~341-345 nm |
| Emission Wavelength | ~440-445 nm |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Role in the Coagulation Cascade
The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to form fibrin, the structural basis of the blood clot.
Due to its central role, Factor Xa is a major target for anticoagulant drug development. The ability to accurately measure Factor Xa activity is therefore crucial for both basic research and clinical applications.
Figure 1: The Coagulation Cascade and the Central Role of Factor Xa.
Quantitative Data
The enzymatic activity of Factor Xa on this compound can be characterized by the Michaelis-Menten kinetic parameters.
| Parameter | Value | Enzyme | Reference |
| Kcat | 162.0 s⁻¹ | Factor Xa | [4] |
Optical Properties of the Fluorophore
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| 7-Amino-4-methylcoumarin (AMC) | 341 - 345 | 440 - 445 |
Experimental Protocols
Direct Assay of Factor Xa Activity
This protocol describes a method for the direct measurement of Factor Xa activity using this compound.
Materials:
-
Purified Factor Xa
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, pH 7.5
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM.
-
Prepare working solutions: Dilute the Factor Xa and the substrate stock solution in the assay buffer to the desired concentrations. A typical substrate concentration range for kinetic studies is 10-200 µM.
-
Set up the reaction: In a 96-well black microplate, add the assay buffer and the Factor Xa solution.
-
Initiate the reaction: Add the this compound working solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Measure fluorescence: Immediately place the microplate in a fluorometer pre-set to the appropriate excitation (~345 nm) and emission (~445 nm) wavelengths. Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: The rate of increase in fluorescence is proportional to the Factor Xa activity. A standard curve can be generated using known concentrations of free AMC to convert the fluorescence units to the amount of product formed.
Figure 2: Workflow for the Direct Assay of Factor Xa Activity.
Indirect Assay of Factor VIII Activity
Factor VIII acts as a cofactor for Factor IXa in the activation of Factor X. Therefore, Factor VIII activity can be determined by measuring the amount of Factor Xa generated in a system where Factor VIII is the limiting component.
Materials:
-
Patient plasma or purified Factor VIII
-
Factor VIII deficient plasma (for standard curve)
-
Activated Factor IX (FIXa)
-
Factor X (FX)
-
Phospholipids
-
This compound
-
Assay Buffer: e.g., Tris-HCl buffer with CaCl₂
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare reagents: Reconstitute and dilute all factors and phospholipids in the assay buffer.
-
Activation of Factor X: In a microplate, combine the patient plasma (or Factor VIII standard), FIXa, FX, and phospholipids. The concentration of Factor VIII will be the rate-limiting step in the generation of Factor Xa.
-
Incubation: Incubate the mixture for a defined period at 37°C to allow for the generation of Factor Xa.
-
Measurement of Factor Xa activity: Add the this compound substrate to the wells.
-
Measure fluorescence: Immediately monitor the increase in fluorescence as described in the direct Factor Xa assay protocol.
-
Data Analysis: The rate of fluorescence increase is proportional to the amount of Factor Xa generated, which in turn is proportional to the Factor VIII activity in the sample. A standard curve prepared with known concentrations of Factor VIII is used to determine the activity in the unknown samples.
Figure 3: Workflow for the Indirect Assay of Factor VIII Activity.
Indirect Assay of Factor IX Activity
The principle for the indirect assay of Factor IX is similar to that of Factor VIII. Factor IXa, in the presence of its cofactor Factor VIIIa, activates Factor X. By making Factor IX the limiting component, the rate of Factor Xa generation becomes proportional to the Factor IX activity.
Materials:
-
Patient plasma or purified Factor IX
-
Factor IX deficient plasma (for standard curve)
-
Activated Factor XI (FXIa) or another activator of Factor IX
-
Factor VIII
-
Factor X
-
Phospholipids
-
This compound
-
Assay Buffer: e.g., Tris-HCl buffer with CaCl₂
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare reagents: Reconstitute and dilute all factors and phospholipids in the assay buffer.
-
Activation of Factor IX: In a microplate, combine the patient plasma (or Factor IX standard) with an activator of Factor IX (e.g., FXIa).
-
Activation of Factor X: Add Factor VIII, Factor X, and phospholipids to the wells. The concentration of Factor IX will be the rate-limiting step in the generation of Factor Xa.
-
Incubation: Incubate the mixture for a defined period at 37°C.
-
Measurement of Factor Xa activity: Add the this compound substrate.
-
Measure fluorescence: Monitor the increase in fluorescence as described previously.
-
Data Analysis: The rate of fluorescence increase is proportional to the Factor IX activity in the sample. A standard curve prepared with known concentrations of Factor IX is used for quantification.
Figure 4: Workflow for the Indirect Assay of Factor IX Activity.
Conclusion
This compound is a versatile and highly specific fluorogenic substrate that serves as an indispensable tool in coagulation research and drug development. Its ability to provide sensitive and real-time measurement of Factor Xa activity allows for the direct assessment of this key enzyme and the indirect quantification of other crucial coagulation factors like Factor VIII and Factor IX. The detailed protocols and methodologies presented in this guide are intended to facilitate the effective application of this substrate in a variety of research settings, ultimately contributing to a deeper understanding of hemostasis and the development of novel antithrombotic therapies.
References
A Technical Guide to the Discovery and Application of Boc-Ile-Glu-Gly-Arg-AMC: A Fluorogenic Substrate for Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic peptide substrate Boc-Ile-Glu-Gly-Arg-AMC, a valuable tool in the study of coagulation and related enzymatic pathways. This document details its discovery, mechanism of action, and applications, with a focus on its use in the determination of Factor Xa activity. Experimental protocols and relevant data are presented to facilitate its use in research and drug development settings.
Introduction
This compound is a synthetic tetrapeptide substrate designed for the sensitive and specific measurement of Factor Xa (FXa) activity[1][2]. The peptide sequence, Isoleucine-Glutamic acid-Glycine-Arginine, mimics the cleavage site of prothrombin, the natural substrate of Factor Xa. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore.
The utility of this substrate lies in its fluorogenic nature. In its intact form, the AMC group is non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC by Factor Xa, the highly fluorescent AMC is released. The rate of AMC liberation, measured spectrofluorometrically, is directly proportional to the Factor Xa activity.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 65147-06-0 |
| Molecular Formula | C₃₄H₅₀N₈O₁₀ |
| Molecular Weight | 730.81 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from light |
Table 1: Physicochemical properties of this compound.
Mechanism of Action and Signaling Pathway
This compound serves as a substrate for the serine protease Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is the activated form of Factor X and occupies a central position where the intrinsic and extrinsic pathways of coagulation converge. Its primary physiological role is the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn catalyzes the formation of fibrin from fibrinogen, leading to the formation of a blood clot.
The enzymatic action of Factor Xa on the substrate is depicted in the following workflow:
The coagulation cascade, illustrating the central role of Factor Xa, is outlined below:
Experimental Protocols
Factor Xa Activity Assay
This protocol provides a general framework for determining Factor Xa activity using this compound. Optimization may be required depending on the specific experimental conditions and sample type.
Materials:
-
This compound substrate
-
Factor Xa enzyme (human or bovine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0)
-
DMSO (for substrate stock solution)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 450-460 nm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 100 µM).
-
Enzyme Preparation: Prepare a stock solution of Factor Xa in Assay Buffer. Perform serial dilutions to generate a standard curve (e.g., 0-100 ng/well).
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of Factor Xa standards or unknown samples to the appropriate wells.
-
For a negative control, add 10 µL of Assay Buffer instead of the enzyme.
-
Initiate the reaction by adding 40 µL of the diluted substrate solution to all wells.
-
-
Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the negative control from all other readings.
-
Plot the corrected rates of the Factor Xa standards against their concentrations to generate a standard curve.
-
Determine the Factor Xa activity in the unknown samples by interpolating their rates from the standard curve.
-
The general workflow for this assay is as follows:
Indirect Determination of Factor IX Activity
This compound can be used for the indirect measurement of Factor IX activity. This assay is based on the principle that the rate of Factor Xa generation is dependent on the concentration of Factor IXa.
Principle: In the presence of excess Factor VIIIa, phospholipids, and calcium ions, Factor IX is activated to Factor IXa by Factor XIa. The resulting Factor IXa then activates Factor X to Factor Xa. The amount of Factor Xa generated, which is proportional to the initial Factor IX concentration, is then measured using the fluorogenic substrate this compound as described in the protocol above.
Quantitative Data
While extensive peer-reviewed literature with specific kinetic constants for this compound is limited, the following table provides representative values that can be expected for similar fluorogenic substrates for Factor Xa. These values should be determined experimentally for precise applications.
| Parameter | Representative Value |
| Km (Michaelis Constant) | 10 - 100 µM |
| Vmax (Maximum Velocity) | Dependent on enzyme concentration |
| Excitation Wavelength (λex) | 350 - 380 nm |
| Emission Wavelength (λem) | 450 - 460 nm |
Table 2: Representative kinetic and spectral data for Factor Xa fluorogenic substrates.
Synthesis
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Boc chemistry. The general steps are outlined below.
Conclusion
This compound is a highly specific and sensitive fluorogenic substrate for the measurement of Factor Xa activity. Its application extends to the indirect determination of Factor IX activity and the screening of Factor Xa inhibitors in drug discovery programs. The detailed protocols and information provided in this guide are intended to facilitate the effective use of this valuable research tool.
References
The Hydrolysis of Boc-Ile-Glu-Gly-Arg-AMC by Acrosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrosin Activation and the Acrosome Reaction Signaling Pathway
The release and activation of acrosin are tightly regulated events, culminating from the acrosome reaction. This exocytotic process is initiated by the binding of sperm to the zona pellucida, triggering a complex signaling cascade.
The binding of sperm to the ZP3 glycoprotein on the zona pellucida initiates a signal transduction cascade.[1][4] This involves the activation of G-proteins and phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the acrosomal stores, leading to a rise in intracellular calcium concentration. This influx of calcium is a critical step for the fusion of the outer acrosomal membrane with the sperm plasma membrane, resulting in the release of acrosomal contents, including the inactive zymogen, proacrosin. Proacrosin is then autocatalytically converted to the active enzyme, β-acrosin.
References
- 1. researchgate.net [researchgate.net]
- 2. Acrosome reaction - Wikipedia [en.wikipedia.org]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Bachem Boc-Ile-Glu-Gly-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. shop.bachem.com [shop.bachem.com]
An In-depth Technical Guide to the Indirect Determination of Factor IX using Boc-Ile-Glu-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the indirect determination of Factor IX (FIX) activity using the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC. This two-stage chromogenic assay is a valuable tool in hemostasis research and the development of therapeutics for hemophilia B.
Introduction
Factor IX is a vitamin K-dependent serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1] Deficiency or dysfunction of Factor IX leads to hemophilia B, a genetic bleeding disorder.[1] Accurate measurement of Factor IX activity is essential for the diagnosis, monitoring of replacement therapy, and the development of novel treatments for this condition.
The indirect determination of Factor IX activity is based on a two-stage enzymatic reaction. In the first stage, Factor IX is activated to Factor IXa by Factor XIa in the presence of calcium ions. Subsequently, Factor IXa, as part of the tenase complex with activated Factor VIII (FVIIIa), phospholipids, and calcium, catalyzes the conversion of Factor X (FX) to its active form, Factor Xa (FXa). In the second stage, the generated FXa cleaves a specific fluorogenic or chromogenic substrate. The rate of substrate cleavage is directly proportional to the amount of Factor Xa generated, which in turn is proportional to the initial Factor IX activity in the sample.
This guide focuses on the use of the fluorogenic substrate this compound, which is a specific substrate for Factor Xa.[2][3] Cleavage of the Arg-AMC bond by FXa releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine Factor IX activity.
Principle of the Assay
The indirect determination of Factor IX activity using this compound follows a coupled enzymatic reaction, as depicted in the signaling pathway below.
Caption: Signaling pathway for the indirect determination of Factor IX activity.
Experimental Protocols
This section provides a detailed, research-oriented protocol for the indirect determination of Factor IX activity. This protocol is a general guideline and may require optimization for specific experimental conditions.
Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| Assay Buffer | 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG-8000, pH 7.4.[4] Alternatively, 0.06 M Tris, 0.04 M NaCl, 2 mM CaCl₂, 0.06 M BSA, pH 7.4 can be used.[1] | 4°C |
| Factor XIa (Activator) | Reconstitute lyophilized human Factor XIa in Assay Buffer to a stock concentration of 100 nM. | -80°C in aliquots |
| Tenase Reagent | A mixture of purified human Factor VIIIa (e.g., 1 U/mL), human Factor X (e.g., 1 µM), and phospholipid vesicles (e.g., 20 µM) in Assay Buffer. Commercial kits often provide a lyophilized mixture of these components.[5] | -80°C in aliquots |
| This compound (Substrate) | Prepare a stock solution of 10 mM in DMSO. | -20°C, protected from light |
| Factor IX Standard | Lyophilized plasma-derived or recombinant Factor IX of known activity. Reconstitute according to the manufacturer's instructions. | -80°C in aliquots |
| Factor IX Deficient Plasma | Commercially available immunodepleted plasma. | -80°C |
| Stop Solution | 50% Acetic Acid in deionized water. | Room Temperature |
Sample Preparation
For accurate results, it is critical to use platelet-poor plasma.
-
Collect whole blood in a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 1500 x g for 15 minutes at room temperature.
-
Carefully transfer the supernatant (plasma) to a new tube, avoiding the buffy coat.
-
Centrifuge the plasma again at 2500 x g for 10 minutes to pellet any remaining platelets.
-
Transfer the platelet-poor plasma to a fresh tube. Samples can be used immediately or stored at -80°C for future use.
Assay Procedure
The following procedure is designed for a 96-well microplate format and should be performed at 37°C.
Caption: Experimental workflow for the indirect Factor IX assay.
-
Prepare Standard Curve: Prepare a standard curve by serially diluting the Factor IX standard in Factor IX deficient plasma to achieve concentrations ranging from 0 to 200% of normal plasma levels. Also, dilute the test samples in Factor IX deficient plasma.
-
Activation of Factor IX: In a 96-well black microplate, add 10 µL of each standard and sample dilution. Add 20 µL of Factor XIa solution (e.g., final concentration of 1 nM) to each well.[6] Incubate for 10 minutes at 37°C.
-
Activation of Factor X: Add 20 µL of the Tenase Reagent to each well. Incubate for 15 minutes at 37°C.[7]
-
Substrate Cleavage: Initiate the reaction by adding 50 µL of pre-warmed this compound solution (e.g., final concentration of 100 µM) to each well.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[7]
Data Presentation and Analysis
Quantitative Data
The following table summarizes representative kinetic and assay parameters. Note that specific values may vary depending on the experimental conditions and reagents used.
| Parameter | Value | Reference |
| Factor Xa Kinetics with this compound | ||
| Km | ~0.1 - 0.5 mM | Estimated from similar substrates |
| Vmax | Dependent on enzyme concentration | - |
| Assay Parameters | ||
| Factor IX Standard Range | 0 - 2.0 IU/mL | [5] |
| Sample Dilution | 1:10 to 1:100 in FIX deficient plasma | [6] |
| Final Factor XIa Concentration | ~1.0 nM | [6] |
| Incubation Time (FIX Activation) | 10 minutes | [6] |
| Incubation Time (FX Activation) | 15 minutes | [7] |
| Final Substrate Concentration | 100 - 200 µM | |
| Limit of Detection (LOD) | ~0.5% FIX activity | [5] |
| Limit of Quantitation (LOQ) | ~0.5% FIX activity | [5] |
Data Analysis
-
For each well, calculate the rate of AMC production (Vmax) from the linear portion of the kinetic fluorescence curve (fluorescence units per minute).
-
Subtract the Vmax of the blank (0% Factor IX) from all standard and sample Vmax values.
-
Plot the corrected Vmax values of the standards against their corresponding Factor IX concentrations to generate a standard curve.
-
Determine the Factor IX activity of the unknown samples by interpolating their Vmax values on the standard curve. Multiply the result by the sample dilution factor to obtain the final Factor IX activity in the original sample.
Conclusion
The indirect determination of Factor IX using the fluorogenic substrate this compound is a sensitive and specific method for quantifying Factor IX activity in plasma samples. This technical guide provides a detailed framework for researchers and scientists to implement this assay in their laboratories. Adherence to proper sample handling and careful optimization of the experimental protocol are crucial for obtaining accurate and reproducible results. This assay is a powerful tool for advancing our understanding of hemophilia B and for the development of innovative therapies.
References
- 1. Augmented Degradation of Factors VIII and IX in the Intermittent Movement State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. ashpublications.org [ashpublications.org]
- 5. coachrom.com [coachrom.com]
- 6. karger.com [karger.com]
- 7. content.abcam.com [content.abcam.com]
Methodological & Application
Application Notes and Protocols for the Boc-Ile-Glu-Gly-Arg-AMC Assay for Factor Xa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade. It is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting process. Due to its central role, Factor Xa has become a major target for the development of anticoagulant drugs for the treatment and prevention of thromboembolic disorders. The Boc-Ile-Glu-Gly-Arg-AMC assay is a highly specific and sensitive fluorogenic method for measuring the activity of Factor Xa and for screening potential inhibitors. This assay utilizes the synthetic peptide substrate this compound, which is specifically cleaved by Factor Xa after the arginine residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected by a fluorometer. The rate of AMC release is directly proportional to the Factor Xa activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by Factor Xa. The substrate consists of a four-amino-acid peptide sequence (Ile-Glu-Gly-Arg) that is recognized by Factor Xa, linked to a fluorescent AMC group. In its intact form, the substrate is non-fluorescent. Upon cleavage by Factor Xa, the free AMC molecule is released, which exhibits strong fluorescence with an excitation maximum at ~350-380 nm and an emission maximum at ~440-460 nm. The increase in fluorescence over time is a direct measure of Factor Xa enzymatic activity.
Data Presentation
Due to the limited availability of published, substrate-specific kinetic and inhibition constants for this compound, the following tables are presented as templates for researchers to populate with their own experimentally determined data.
Table 1: Kinetic Parameters of Factor Xa with this compound
This table should be used to summarize the key kinetic constants that characterize the interaction between Factor Xa and the this compound substrate.
| Parameter | Description | Experimentally Determined Value |
| K_m_ | Michaelis constant; the substrate concentration at which the reaction rate is half of V_max_. | e.g., X µM |
| V_max_ | Maximum reaction rate when the enzyme is saturated with the substrate. | e.g., Y RFU/min |
| k_cat_ | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. | e.g., Z s⁻¹ |
| k_cat_/K_m_ | Catalytic efficiency of the enzyme. | e.g., A M⁻¹s⁻¹ |
Table 2: Inhibition of Factor Xa Activity by Known Inhibitors
This table is designed to present the potency of various known Factor Xa inhibitors as determined by the this compound assay.
| Inhibitor | Type of Inhibition | IC₅₀ (nM) | K_i_ (nM) |
| Apixaban | Direct, competitive | e.g., X | e.g., A |
| Rivaroxaban | Direct, competitive | e.g., Y | e.g., B |
| Edoxaban | Direct, competitive | e.g., Z | e.g., C |
Experimental Protocols
Materials and Reagents
-
Human Factor Xa (active enzyme)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at 350-380 nm and emission at 440-460 nm
-
Factor Xa inhibitors (e.g., Apixaban, Rivaroxaban, Edoxaban) for control experiments
Reagent Preparation
-
Factor Xa Stock Solution: Reconstitute lyophilized Factor Xa in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 150 mM NaCl) to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Factor Xa Working Solution: On the day of the experiment, dilute the Factor Xa stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 nM).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the range of the K_m_ value, e.g., 10-100 µM).
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Factor Xa inhibitors in DMSO.
-
Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer to the desired concentrations for IC₅₀ determination.
Protocol 1: Determination of Factor Xa Activity
-
Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add 25 µL of the Factor Xa working solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every minute for 30-60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Protocol 2: Screening of Factor Xa Inhibitors
-
Add 50 µL of the Factor Xa working solution to each well of a 96-well black microplate.
-
Add 25 µL of the inhibitor working solutions (or vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence kinetics as described in Protocol 1.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Enzymatic cleavage of the fluorogenic substrate by Factor Xa.
Caption: Workflow for a Factor Xa inhibitor screening assay.
Application Notes and Protocols for Boc-Ile-Glu-Gly-Arg-AMC in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ile-Glu-Gly-Arg-AMC (Boc-isoleucyl-glutamyl-glycyl-arginyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic peptide substrate for coagulation Factor Xa (FXa).[1][2][3] Upon cleavage by FXa at the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, enabling sensitive and continuous measurement of enzymatic activity. This substrate is widely utilized in biochemical assays for the screening of FXa inhibitors and for the determination of FXa activity in various research and drug development applications.
This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this substrate.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 730.81 g/mol | [4][5] |
| Formula | C₃₄H₅₀N₈O₁₀ | [4][5] |
| CAS Number | 65147-06-0 | [5] |
| Solubility in DMSO | ≥ 100 mg/mL (136.83 mM) | [4] |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years | [5] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to achieve the desired working concentrations for enzymatic assays.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of the peptide. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.31 mg of the substrate (see calculation below).
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 730.81 g/mol = 7.3081 mg
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For 7.31 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the substrate does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[6] Gentle warming to 37°C can also aid in solubilization.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the substrate.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Application in Enzymatic Assays
The prepared 10 mM stock solution should be diluted in an appropriate assay buffer to the final working concentration. The optimal working concentration is dependent on the specific assay conditions, including the concentration of Factor Xa and the desired sensitivity. It is recommended to perform a substrate titration experiment to determine the Michaelis-Menten constant (Km) for the enzyme under your experimental conditions. A typical starting point for the working concentration is often near the Km value.
For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 1 µL of the 10 mM stock to 99 µL of assay buffer).
Conclusion
This application note provides a comprehensive guide for the preparation of a this compound stock solution in DMSO. Adherence to this protocol will ensure the accurate and reproducible preparation of this fluorogenic substrate for use in Factor Xa activity assays, contributing to reliable and high-quality experimental data in research and drug development settings.
References
Application Notes and Protocols for High-Throughput Screening Using Boc-Ile-Glu-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.
Introduction
This compound is a sensitive and specific fluorogenic substrate for Factor Xa (FXa).[1][2][3] Upon cleavage by FXa, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This property makes it an ideal tool for HTS assays designed to discover novel anticoagulants that target FXa. The assay is based on the detection of this fluorescence, which is directly proportional to the enzymatic activity of Factor Xa.
Principle of the Assay
The core of the assay lies in the enzymatic reaction where Factor Xa hydrolyzes the peptide bond C-terminal to the arginine residue in this compound. This releases the AMC fluorophore, which can be excited at approximately 340-360 nm to emit light at around 440-460 nm. In the presence of a Factor Xa inhibitor, the rate of this cleavage reaction is reduced, leading to a decrease in the fluorescence signal.
Signaling Pathway: The Blood Coagulation Cascade
Factor Xa plays a pivotal role in the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge. Understanding this pathway is crucial for appreciating the therapeutic potential of targeting Factor Xa.
Experimental Protocols
Materials and Reagents
-
Enzyme: Human Factor Xa
-
Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA) or Polyethylene Glycol (PEG) 6000
-
Inhibitors: Known Factor Xa inhibitors (e.g., Rivaroxaban, Apixaban) for positive controls
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements
-
Instrumentation: Fluorescence microplate reader
Reagent Preparation
-
Factor Xa Stock Solution: Prepare a stock solution of Human Factor Xa in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
AMC Standard Stock Solution: For generating a standard curve, dissolve 7-amino-4-methylcoumarin in DMSO to a concentration of 1 mM.
-
Test Compounds and Control Inhibitors: Dissolve test compounds and control inhibitors in DMSO to create stock solutions (e.g., 10 mM).
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for an HTS campaign to identify Factor Xa inhibitors.
Detailed Assay Protocol (96-well format)
-
Compound Plating: Add 1 µL of test compounds, positive control inhibitor (e.g., Rivaroxaban), or DMSO (for negative and positive controls) to the appropriate wells of a 96-well black microplate.
-
Enzyme Addition: Add 50 µL of Factor Xa solution (e.g., 2 nM final concentration) to all wells.
-
Pre-incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add 50 µL of the this compound substrate solution (e.g., 20 µM final concentration) to all wells to start the enzymatic reaction. The final reaction volume is 101 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 15-30 minutes, or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.
AMC Standard Curve Protocol
To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve should be generated.
-
Prepare serial dilutions of the AMC stock solution in assay buffer to final concentrations ranging from 0 to 50 µM.
-
Add 100 µL of each AMC dilution to separate wells of the assay plate.
-
Measure the fluorescence as described above.
-
Plot the fluorescence intensity (RFU) against the AMC concentration to generate a standard curve.
Data Presentation and Analysis
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z'-Factor Calculation:
Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )
Where:
-
Meanpos: Mean fluorescence of the positive control (no inhibitor).
-
SDpos: Standard deviation of the positive control.
-
Meanneg: Mean fluorescence of the negative control (maximal inhibition).
-
SDneg: Standard deviation of the negative control.
| Parameter | Value (RFU) |
| Mean Positive Control | 15000 |
| SD Positive Control | 750 |
| Mean Negative Control | 500 |
| SD Negative Control | 100 |
| Z'-Factor | 0.74 |
Table 1: Example Z'-Factor Calculation for a Factor Xa HTS Assay.
Determination of Inhibitor Potency (IC50)
For confirmed hits, a dose-response curve is generated by testing a range of inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is then calculated by fitting the data to a four-parameter logistic equation.
| Compound | IC50 (nM) | Assay Substrate |
| Rivaroxaban | 0.7 | This compound |
| Apixaban | ~1.3 | Thrombus-associated FXa |
| Betrixaban | 1.2 | Not Specified |
| Edoxaban | 0.561 (Ki) | Not Specified |
Table 2: Potency of Known Factor Xa Inhibitors.
Conclusion
The fluorogenic substrate this compound provides a robust and sensitive tool for the high-throughput screening of Factor Xa inhibitors. The protocols and data analysis methods outlined in these application notes offer a comprehensive framework for researchers to successfully implement this assay in their drug discovery programs. Careful assay optimization and validation, including the determination of a satisfactory Z'-factor, are critical for the success of any HTS campaign.
References
Application Notes and Protocols for Inhibitor Screening using Boc-Ile-Glu-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ile-Glu-Gly-Arg-AMC is a highly specific and sensitive fluorogenic substrate for Factor Xa (FXa), a critical serine protease in the blood coagulation cascade.[1][2][3][4] Upon cleavage by FXa, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence intensity. This principle forms the basis of a robust assay for screening potential inhibitors of FXa, a key target for anticoagulant therapies.[5][6][7] These application notes provide a detailed protocol for conducting FXa inhibitor screening assays using this substrate.
Principle of the Assay
The assay is based on the enzymatic activity of Factor Xa, which catalyzes the hydrolysis of the peptide substrate this compound. This cleavage releases the fluorescent reporter molecule, AMC. The rate of AMC release is directly proportional to the FXa activity. In the presence of an inhibitor, the enzymatic activity of FXa is diminished, leading to a decrease in the rate of fluorescence generation. The potency of a test compound as an FXa inhibitor can be determined by measuring the reduction in fluorescence signal.
Signaling Pathway: The Blood Coagulation Cascade
Factor Xa plays a pivotal role in the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot.[1][8][9] It is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge.[1] Activated Factor X (Factor Xa) forms a prothrombinase complex with Factor Va, which then converts prothrombin to thrombin.[9][10] Thrombin, in turn, cleaves fibrinogen to form fibrin, the primary component of the blood clot.[11] Due to its central position, inhibiting Factor Xa is an effective strategy for preventing thrombosis.[8][12]
Experimental Protocol: Factor Xa Inhibitor Screening
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
This compound substrate
-
Human Factor Xa, active enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5, containing NaCl and CaCl2)
-
Dilution Buffer (for enzyme)
-
DMSO (for dissolving compounds)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Rivaroxaban, Apixaban)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~350/450 nm)
Reagent Preparation
-
Assay Buffer: Prepare a suitable assay buffer. A common formulation is 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.0.
-
Substrate Stock Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Enzyme Stock Solution: Reconstitute lyophilized Factor Xa in the recommended dilution buffer to a stock concentration (e.g., 100 µg/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Test Compound and Control Plates: Prepare a serial dilution of test compounds and the positive control inhibitor in DMSO in a separate 96-well plate.
Assay Procedure
The following workflow outlines the steps for the inhibitor screening assay.
-
Plate Setup:
-
Blank wells: Assay buffer only.
-
Negative Control (100% activity) wells: Assay buffer, DMSO (vehicle), and Factor Xa.
-
Positive Control wells: Assay buffer, positive control inhibitor, and Factor Xa.
-
Test Compound wells: Assay buffer, test compound, and Factor Xa.
-
-
Reaction Assembly:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 1 µL of the serially diluted test compounds, positive control, or DMSO (for negative control) to the appropriate wells.
-
Prepare the Factor Xa working solution by diluting the stock in Assay Buffer. Add 25 µL of the diluted Factor Xa to all wells except the blank.
-
Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the this compound substrate working solution by diluting the stock in Assay Buffer.
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation = 350 nm, Emission = 450 nm) kinetically for 30-60 minutes, with readings taken every 1-2 minutes.[6][7][13]
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Slope of Test Compound / Slope of Negative Control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table provides recommended concentration ranges for the assay components. These may need to be optimized for specific experimental conditions.
| Component | Recommended Stock Concentration | Recommended Final Concentration |
| This compound | 10 mM in DMSO | 10-50 µM |
| Human Factor Xa | 100 µg/mL | 1-10 ng/well |
| Test Compounds | 1-10 mM in DMSO | Varies (e.g., 0.01 - 100 µM) |
| Positive Control | 1 mM in DMSO | Varies (based on potency) |
Troubleshooting
-
High background fluorescence: Check the purity of the substrate and the buffer components. Ensure the use of a black microplate to minimize background.
-
Low signal-to-noise ratio: Optimize the enzyme and substrate concentrations. Increase the incubation time if the reaction rate is too low.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing. Check for precipitation of test compounds in the assay buffer. The final DMSO concentration should typically be kept below 1%.
By following this detailed protocol, researchers can effectively screen for and characterize inhibitors of Factor Xa, facilitating the discovery and development of new anticoagulant drugs.
References
- 1. assaygenie.com [assaygenie.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. glpbio.com [glpbio.com]
- 5. Factor Xa Inhibitor Screening Assay Kit (Fluorometric) (ab204712) | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factor X - Wikipedia [en.wikipedia.org]
- 11. Coagulation - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. resources.amsbio.com [resources.amsbio.com]
Application Note: High-Throughput Determination of Enzyme Activity Using Boc-Ile-Glu-Gly-Arg-AMC Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for determining the enzymatic activity of proteases, specifically Factor Xa, using the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC. This continuous kinetic assay offers high sensitivity and is well-suited for high-throughput screening of enzyme inhibitors. The methodology described herein covers the principle of the assay, preparation of reagents, a step-by-step experimental protocol, and a comprehensive guide to data analysis. All quantitative data is summarized in clearly structured tables, and the experimental workflow and enzymatic reaction are visualized using diagrams.
Introduction
The quantification of protease activity is fundamental in biochemical research and drug discovery. Fluorogenic peptide substrates provide a sensitive and continuous method for measuring enzyme kinetics. The substrate this compound is a specific substrate for the serine protease Factor Xa, a key enzyme in the blood coagulation cascade.[1][2][3][4][5] Upon enzymatic cleavage of the amide bond between Arginine (Arg) and 7-amino-4-methylcoumarin (AMC), the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This assay can be adapted for high-throughput screening of potential Factor Xa inhibitors.
Principle of the Assay
The this compound substrate is intrinsically non-fluorescent. In the presence of an active protease such as Factor Xa, the peptide is cleaved, liberating the fluorophore AMC. The free AMC molecule exhibits strong fluorescence when excited with ultraviolet light, with an excitation maximum around 345-360 nm and an emission maximum in the range of 440-460 nm.[6] The rate of the reaction can be monitored in real-time by measuring the increase in fluorescence intensity. To accurately quantify the enzyme activity, a standard curve of free AMC is generated to correlate the fluorescence signal with the concentration of the product formed.
Materials and Reagents
-
Enzyme: Purified Factor Xa
-
Substrate: this compound
-
Fluorophore Standard: 7-Amino-4-methylcoumarin (AMC)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM CaCl₂
-
Solvent for Stock Solutions: Dimethyl sulfoxide (DMSO)
-
Microplate Reader: Capable of fluorescence measurement with excitation at ~350 nm and emission at ~450 nm.
-
96-well black microplates: For fluorescence assays to minimize light scatter.
-
Multichannel pipettes
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.)
Experimental Protocols
Preparation of Reagents
4.1.1. Substrate Stock Solution (e.g., 10 mM):
-
Dissolve a known amount of this compound in DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
4.1.2. Enzyme Working Solution:
-
Dilute the Factor Xa stock solution to the desired final concentration in cold assay buffer immediately before use.
-
Keep the enzyme solution on ice throughout the experiment.
4.1.3. AMC Standard Stock Solution (e.g., 1 mM):
-
Dissolve a known amount of 7-Amino-4-methylcoumarin (AMC) in DMSO to prepare a 1 mM stock solution.
-
Vortex until fully dissolved.
-
Store in aliquots at -20°C, protected from light.
AMC Standard Curve Generation
-
Prepare a series of dilutions of the AMC stock solution in the assay buffer to create standards with concentrations ranging from 0 µM to 50 µM.
-
Add a fixed volume (e.g., 100 µL) of each AMC standard dilution to the wells of a 96-well black microplate.
-
Include a blank control containing only the assay buffer.
-
Measure the fluorescence intensity at Ex/Em = 350/450 nm.
-
Plot the fluorescence intensity against the corresponding AMC concentration to generate a standard curve. The slope of this curve will be used to convert the rate of fluorescence change in the enzyme assay to the rate of product formation.
Enzyme Activity Assay
-
Add the components to the wells of a 96-well black microplate in the order listed in the table below. It is recommended to perform all assays in triplicate.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Initiate the reaction by adding the substrate.
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
Data Presentation
AMC Standard Curve Data
| AMC Concentration (µM) | Fluorescence Intensity (RFU) - Replicate 1 | Fluorescence Intensity (RFU) - Replicate 2 | Fluorescence Intensity (RFU) - Replicate 3 | Average Fluorescence Intensity (RFU) |
| 0 | 50 | 52 | 51 | 51 |
| 5 | 550 | 555 | 548 | 551 |
| 10 | 1050 | 1060 | 1045 | 1052 |
| 20 | 2040 | 2055 | 2048 | 2048 |
| 30 | 3050 | 3065 | 3040 | 3052 |
| 40 | 4060 | 4070 | 4055 | 4062 |
| 50 | 5055 | 5075 | 5060 | 5063 |
Enzyme Assay Plate Setup
| Well Type | Reagent 1 (Volume) | Reagent 2 (Volume) | Reagent 3 (Volume) |
| Blank | Assay Buffer (90 µL) | Substrate (10 µL) | - |
| Enzyme Control | Assay Buffer (80 µL) | Enzyme (10 µL) | Substrate (10 µL) |
| Inhibitor Test | Assay Buffer (70 µL) | Enzyme (10 µL) | Inhibitor (10 µL) |
| Substrate (10 µL) |
Typical Kinetic Data
| Time (min) | Fluorescence Intensity (RFU) - No Inhibitor | Fluorescence Intensity (RFU) - With Inhibitor |
| 0 | 100 | 98 |
| 2 | 300 | 120 |
| 4 | 500 | 142 |
| 6 | 700 | 165 |
| 8 | 900 | 188 |
| 10 | 1100 | 210 |
Data Analysis
-
Plot the AMC Standard Curve: Plot the average fluorescence intensity (RFU) against the AMC concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope (RFU/µM).
-
Determine the Initial Velocity (V₀): For each enzyme reaction, plot the fluorescence intensity (RFU) against time (minutes). Identify the linear portion of the curve and calculate the slope, which represents the initial velocity in RFU/min.
-
Calculate the Rate of Product Formation: Convert the initial velocity from RFU/min to µM/min using the slope from the AMC standard curve:
-
Rate (µM/min) = (V₀ in RFU/min) / (Slope of AMC standard curve in RFU/µM)
-
-
Calculate Enzyme Specific Activity: The specific activity of the enzyme can be calculated using the following formula:
-
Specific Activity (µmol/min/mg) = [Rate (µM/min) * Total Assay Volume (L)] / [Enzyme Amount (mg)]
-
-
Inhibitor Analysis: To determine the potency of an inhibitor, calculate the percent inhibition:
-
% Inhibition = [(V₀ without inhibitor - V₀ with inhibitor) / V₀ without inhibitor] * 100
-
Plot the % inhibition against a range of inhibitor concentrations to determine the IC₅₀ value.
-
Visualizations
References
Data analysis and interpretation for Boc-Ile-Glu-Gly-Arg-AMC assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ile-Glu-Gly-Arg-AMC is a highly specific fluorogenic substrate for activated Factor X (Factor Xa), a critical serine protease in the coagulation cascade.[1][2][3] Its utility extends to the indirect determination of Factor VIII and Factor IX activity, making it a valuable tool in hemostasis research and for screening potential anticoagulant drug candidates.[3] This document provides detailed protocols for utilizing this compound in key enzymatic assays, along with data interpretation guidelines and relevant signaling pathway information.
The principle of this assay is based on the enzymatic cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide backbone by Factor Xa. Upon cleavage, free AMC exhibits a significant increase in fluorescence, which can be monitored in real-time to determine enzyme activity.
Data Presentation
Table 1: Kinetic Parameters of Factor Xa with Fluorogenic Substrates
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| This compound | Factor Xa | N/A | N/A | N/A | While a specific Km value is not readily available in the literature under standardized conditions, its catalytic efficiency is reported to be significantly lower than some optimized substrates.[4] |
| Abz-VMIAALPRTMFIQ-EDDnp | Factor Xa | N/A | N/A | 4.3 x 107 | This substrate is reported to be 104-fold more efficient than this compound.[4] |
Note: N/A indicates that specific values were not found in the reviewed literature. Kinetic parameters are highly dependent on assay conditions (e.g., buffer composition, pH, temperature).
Table 2: Inhibitor Potency (IC50) against Factor Xa
| Inhibitor | Substrate | Assay Conditions | IC50 (nM) | Ki (nM) |
| Rivaroxaban | Not Specified | Cell-free assay | 0.7 | 0.4 |
| Rivaroxaban | Not Specified | Endogenous human FXa in plasma | 21 | N/A |
Note: IC50 and Ki values are dependent on the specific assay conditions, including substrate concentration.
Signaling Pathways
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge.
Coagulation Cascade
Caption: The Coagulation Cascade Pathways.
Experimental Workflows and Protocols
General Assay Principle
The fundamental principle of these assays involves the cleavage of the fluorogenic substrate this compound by Factor Xa, leading to the release of the fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the Factor Xa activity.
Caption: Principle of the Fluorogenic Assay.
Protocol 1: Direct Factor Xa Activity Assay
This protocol is designed to directly measure the enzymatic activity of purified Factor Xa.
Materials:
-
Factor Xa Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0.
-
Factor Xa Enzyme: Purified human Factor Xa.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
96-well black microplate: For fluorescence measurements.
-
Fluorometric plate reader: With excitation at ~350-380 nm and emission at ~440-460 nm.
Procedure:
-
Prepare Reagents:
-
Dilute the Factor Xa enzyme to the desired concentration in Factor Xa Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically. A typical starting range is 1-10 nM.
-
Prepare the working substrate solution by diluting the 10 mM stock solution in Factor Xa Assay Buffer to the desired final concentration. A common starting concentration is 100 µM.
-
-
Assay Setup:
-
Add 50 µL of Factor Xa Assay Buffer to each well of the 96-well plate (for blanks and controls).
-
Add 50 µL of the diluted Factor Xa enzyme solution to the appropriate wells.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
-
Initiate the Reaction:
-
Add 50 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with buffer and substrate only) from all readings.
-
Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
-
IC₅₀ values can be determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Protocol 2: Indirect Determination of Factor VIII Activity
This chromogenic/fluorogenic assay measures Factor VIII activity by quantifying the amount of Factor Xa generated in a two-stage reaction.
Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4.
-
Factor IXa: Purified human Factor IXa.
-
Factor X: Purified human Factor X.
-
Phospholipids (PL): A source of phospholipids, such as synthetic phospholipid vesicles.
-
Thrombin: For Factor VIII activation (optional, as Factor IXa can also activate Factor VIII).
-
Patient Plasma or Sample: Citrated plasma, diluted as required.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
96-well black microplate.
-
Fluorometric plate reader.
Procedure:
-
Stage 1: Factor Xa Generation
-
In a microcentrifuge tube or the wells of a microplate, combine the following reagents:
-
Assay Buffer
-
Factor IXa (e.g., final concentration of 1-10 nM)
-
Phospholipids
-
Diluted patient plasma or Factor VIII standard
-
-
Pre-incubate this mixture for a short period (e.g., 2-5 minutes) at 37°C.
-
Initiate the Factor Xa generation by adding Factor X (e.g., final concentration of 100-200 nM).
-
Incubate for a fixed period (e.g., 5-15 minutes) at 37°C to allow for Factor Xa generation. The amount of Factor Xa produced will be proportional to the Factor VIII activity in the sample.
-
-
Stage 2: Factor Xa Activity Measurement
-
Stop the Factor Xa generation reaction (e.g., by adding a specific inhibitor or by high dilution).
-
Transfer an aliquot of the reaction mixture from Stage 1 to a new well in the 96-well plate.
-
Add the this compound substrate to a final concentration of 100 µM.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the amount of Factor Xa generated.
-
Create a standard curve by plotting the reaction rates of known concentrations of Factor VIII standards.
-
Determine the Factor VIII activity in the unknown samples by interpolating their reaction rates on the standard curve.
Experimental Workflow for Factor VIII Assay
Caption: Workflow for Indirect Factor VIII Assay.
Conclusion
This compound is a versatile and reliable fluorogenic substrate for the sensitive measurement of Factor Xa activity. The protocols provided herein offer a framework for direct enzyme characterization, inhibitor screening, and the indirect determination of other coagulation factors like Factor VIII. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
Applications of Boc-Ile-Glu-Gly-Arg-AMC in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ile-Glu-Gly-Arg-AMC is a highly specific, fluorogenic peptide substrate primarily utilized for the sensitive detection of Factor Xa (FXa) activity. Factor Xa, a serine protease, plays a pivotal role in the blood coagulation cascade, making it a key target for the development of anticoagulant therapeutics. The cleavage of the Arg-AMC bond by Factor Xa liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a direct and continuous measure of enzymatic activity. This substrate is an invaluable tool in drug discovery for high-throughput screening (HTS) of Factor Xa inhibitors and for detailed kinetic studies of enzyme inhibition. Beyond its primary application, this compound has also been reported to be hydrolyzed by other proteases such as acrosin.
Principle of Detection
The fluorogenic nature of this compound forms the basis of its application. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage by Factor Xa at the C-terminal side of the arginine residue, the free AMC is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time using a fluorometer, with an excitation wavelength of approximately 350-380 nm and an emission wavelength of 450-460 nm. The rate of increase in fluorescence is directly proportional to the Factor Xa activity.
Applications in Drug Discovery
-
High-Throughput Screening (HTS) for Factor Xa Inhibitors: The simplicity and sensitivity of the assay make it ideal for screening large compound libraries to identify potential Factor Xa inhibitors. The assay can be readily adapted to a microplate format for automated HTS.
-
Determination of Inhibitor Potency (IC50): Once potential inhibitors are identified, this substrate is used to determine their half-maximal inhibitory concentration (IC50). By measuring Factor Xa activity in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated to quantify its potency.
-
Enzyme Kinetics and Mechanism of Inhibition Studies: this compound is employed to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency. Furthermore, it is used to elucidate the mechanism of action of inhibitors (e.g., competitive, non-competitive, or uncompetitive inhibition).
-
Indirect Determination of Factor IX Activity: This substrate has also been utilized in the indirect determination of coagulation Factor IX.
Signaling Pathway: The Blood Coagulation Cascade
Factor Xa is a critical enzyme situated at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary role is to convert prothrombin to thrombin, which then leads to the formation of a fibrin clot.
Caption: The Coagulation Cascade showing the central role of Factor Xa.
Data Presentation
| Parameter | Enzyme | Substrate | Value | Reference |
| Catalytic Efficiency (kcat/Km) | Factor Xa | This compound | 10,000-fold lower than Abz-VMIAALPRTMFIQ-EDDnp | |
| Excitation Wavelength | - | This compound | 350 - 380 nm | General |
| Emission Wavelength | - | This compound | 450 - 460 nm | General |
Note: A specific Km value for this compound with Factor Xa is not consistently reported across literature, but its high specificity and utility in inhibitor screening are well-established.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂.
-
Factor Xa Stock Solution: Reconstitute lyophilized human Factor Xa in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
This compound Stock Solution: Dissolve the substrate in DMSO to a concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Inhibitor Stock Solution: Dissolve test compounds in 100% DMSO to a concentration of 10 mM.
Experimental Workflow: Factor Xa Activity Assay
Caption: Workflow for determining Factor Xa activity.
Protocol 1: Determination of Factor Xa Enzymatic Activity
-
Prepare Working Solutions:
-
Dilute the Factor Xa stock solution in Assay Buffer to a working concentration of 10 nM.
-
Dilute the this compound stock solution in Assay Buffer to a working concentration of 100 µM.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the 10 nM Factor Xa working solution to each well.
-
For a blank control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Incubation:
-
Incubate the plate at 37°C for 5 minutes to pre-warm the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the 100 µM substrate working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30 minutes, with readings taken every minute. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the blank control from the rate of the enzyme-containing wells.
-
Experimental Workflow: Factor Xa Inhibitor Screening
Caption: Workflow for Factor Xa inhibitor screening and IC50 determination.
Protocol 2: Screening for Factor Xa Inhibitors and IC50 Determination
-
Prepare Solutions:
-
Prepare a serial dilution of the test inhibitor in Assay Buffer containing a final DMSO concentration of 1%.
-
Prepare a 10 nM working solution of Factor Xa in Assay Buffer.
-
Prepare a 100 µM working solution of this compound in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 40 µL of Assay Buffer.
-
Add 10 µL of the inhibitor serial dilutions to the respective wells.
-
For the positive control (uninhibited enzyme), add 10 µL of Assay Buffer with 1% DMSO.
-
For the negative control (blank), add 10 µL of Assay Buffer with 1% DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the 10 nM Factor Xa working solution to all wells except the blank.
-
Add 25 µL of Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the 100 µM substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically at 37°C for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rates for each inhibitor concentration.
-
Determine the percent inhibition using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a robust and reliable fluorogenic substrate for the characterization of Factor Xa activity and the discovery of its inhibitors. Its high specificity and the sensitivity of the resulting fluorescence signal make it an indispensable tool for researchers in the field of hemostasis and thrombosis, facilitating the development of novel anticoagulant therapies.
Troubleshooting & Optimization
Causes of high background fluorescence in Boc-Ile-Glu-Gly-Arg-AMC assay
Technical Support Center: Boc-Ile-Glu-Gly-Arg-AMC Assay
Welcome to the technical support center for the this compound protease assay. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with high background fluorescence and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my background fluorescence high in my "no-enzyme" and "substrate-only" controls?
High background fluorescence in negative controls is a common issue that can mask the true enzyme signal. The primary causes are typically related to substrate degradation or contamination.
Potential Causes & Solutions:
-
Substrate Instability/Spontaneous Hydrolysis: The this compound substrate can degrade over time, releasing the fluorescent AMC molecule without enzymatic activity. This can be exacerbated by suboptimal storage or buffer conditions.
-
Contaminated Reagents: Buffers, water, or the DMSO used to dissolve the substrate may be contaminated with fluorescent compounds or extraneous proteases.
-
Solution: Use high-purity, sterile reagents. Test each component individually for fluorescence. For example, measure the fluorescence of the buffer alone and the substrate solvent alone in the assay plate.
-
-
Light Exposure: AMC and related fluorophores are light-sensitive. Prolonged exposure to light can cause photodegradation and increased background signal.[4]
-
Solution: Protect the substrate stock solution and the assay plate from light at all times by using amber tubes and covering the plate with a lid or foil.
-
Q2: My entire plate shows a high, uniform background. What should I check first?
When all wells, including blanks, exhibit high fluorescence, the issue is often related to the assay plate, the buffer components, or the instrument settings.
Potential Causes & Solutions:
-
Microplate Autofluorescence: The type of microplate used is critical. Clear or white plates are not ideal for fluorescence intensity assays as they can contribute to high background and well-to-well crosstalk.[5][6][7]
-
Buffer Autofluorescence: Some common media components, like phenol red or fetal bovine serum (FBS), are known to be autofluorescent.[8][9]
-
Solution: If possible, perform the final reaction in a simple, low-fluorescence buffer like PBS.[8] If using complex media, run a "media-only" control to quantify its contribution to the background.
-
-
Incorrect Instrument Settings: Improperly set excitation and emission wavelengths or an excessively high gain setting on the plate reader will amplify background noise.
-
Solution: Verify the correct wavelength settings for free AMC (typically ~360-380 nm excitation and ~440-460 nm emission).[10] Optimize the gain setting using a positive control (a known concentration of free AMC) to ensure the signal is within the linear range of the detector without saturating it.
-
Experimental Protocols & Data
Protocol: Assay Control Setup to Diagnose High Background
To systematically identify the source of high background, a specific set of controls is essential.
Methodology:
-
Prepare Reagents: Use assay buffer, enzyme stock, and freshly prepared this compound substrate stock.
-
Plate Setup: In a 96-well black, flat-bottom plate, set up the following controls in triplicate:
-
Well A (Buffer Blank): Add only assay buffer. This measures the intrinsic fluorescence of the buffer and the plate.
-
Well B (Substrate Control): Add assay buffer and the final concentration of the substrate. This tests for substrate auto-hydrolysis and fluorescent impurities.
-
Well C (Solvent Control): Add assay buffer and the same volume of DMSO (or other solvent) used for the substrate. This checks for fluorescent contaminants in the solvent.
-
-
Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 37°C for 30 minutes), protected from light.
-
Measurement: Read the fluorescence using the appropriate excitation and emission wavelengths for AMC.
-
Analysis: Compare the fluorescence units (RFU) from each control. A significant signal in Well B indicates a substrate issue, while a high signal in Well A or C points to buffer or solvent contamination.
Table 1: Typical Reagent Specifications
This table summarizes key specifications for the components used in the this compound assay. This substrate is a well-established fluorogenic probe for Factor Xa.[1][2][11][12]
| Parameter | Recommended Specification |
| Substrate | This compound |
| Target Enzyme | Coagulation Factor Xa[2][11] |
| Fluorophore | AMC (7-amino-4-methylcoumarin)[13] |
| Excitation Wavelength | ~360-380 nm |
| Emission Wavelength | ~440-460 nm |
| Substrate Solvent | DMSO[14] |
| Assay Plate Type | Black, Opaque[5][6] |
Visual Guides & Workflows
Assay Principle
The assay relies on the enzymatic cleavage of the substrate, which separates the AMC fluorophore from the peptide, resulting in a quantifiable increase in fluorescence.[13]
Caption: Diagram of the this compound assay principle.
Troubleshooting Workflow for High Background Fluorescence
This workflow provides a step-by-step logical guide to diagnosing the root cause of high background signals in your assay.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. youtube.com [youtube.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. revvity.com [revvity.com]
- 6. biomat.it [biomat.it]
- 7. berthold.com [berthold.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. shop.bachem.com [shop.bachem.com]
- 13. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
How to reduce signal variability in a Boc-Ile-Glu-Gly-Arg-AMC assay
Welcome to the technical support center for the Boc-Ile-Glu-Gly-Arg-AMC assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce signal variability and ensure robust and reproducible results in their enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store the this compound substrate stock solution?
A1: Proper preparation and storage of the substrate stock solution are critical for minimizing variability. This compound is typically dissolved in DMSO to create a concentrated stock solution.[1] To prepare the stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure the substrate is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.
For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Protect the solution from light.
Q2: What is the optimal buffer composition for the this compound assay?
A2: The assay buffer should provide a stable environment for the enzyme and facilitate optimal activity. A common assay buffer for Factor Xa assays consists of a biological buffer such as Tris-HCl or HEPES at a physiological pH (typically around 7.4 to 8.0). Crucially, the buffer must contain calcium ions (Ca2+), as they are essential for Factor Xa activity.[4][5][6] A typical concentration of CaCl2 is in the range of 1-5 mM. The buffer may also include a salt, such as NaCl (e.g., 100-150 mM), to maintain ionic strength. For some applications, a non-ionic detergent like Tween-20 (e.g., 0.01%) may be included to prevent aggregation and non-specific binding.
Q3: What are the recommended concentrations of enzyme and substrate to use in the assay?
A3: The optimal concentrations of enzyme (e.g., Factor Xa) and the this compound substrate should be determined empirically for your specific experimental conditions. However, a good starting point for a kinetic assay is to use a substrate concentration that is at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to enzyme activity. For many proteases, a substrate concentration in the range of 10-100 µM is common.
The enzyme concentration should be chosen to ensure a linear reaction rate over the desired measurement period.[7] This means that the fluorescence signal should increase linearly with time. If the reaction proceeds too quickly and plateaus, the enzyme concentration is too high. Conversely, if the signal is too low and difficult to distinguish from the background, the enzyme concentration may be too low. It is recommended to perform an enzyme titration to determine the optimal concentration.
Q4: How should I analyze the data from my kinetic assay?
A4: For a kinetic assay, you will measure the fluorescence intensity at regular intervals over a specific period. The data should be plotted as fluorescence units versus time. The initial velocity (V₀) of the reaction is determined by calculating the slope of the linear portion of this curve.[8] It is crucial to use only the data points from the initial, linear phase of the reaction, as the rate may decrease over time due to substrate depletion or enzyme instability. The slope represents the rate of substrate cleavage and is proportional to the enzyme activity. When comparing different samples or inhibitor concentrations, you will compare the slopes of their respective reaction curves.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence of substrate or other assay components. | - Run a "no-enzyme" control to determine the background fluorescence of the substrate and buffer. Subtract this background from all measurements. |
| 2. Contaminated reagents or microplates. | - Use high-purity reagents and fresh, high-quality microplates. Black microplates are recommended for fluorescence assays to minimize background. | |
| 3. Autofluorescent compounds in the sample. | - If testing inhibitors, run a control with the compound alone (no enzyme) to check for autofluorescence. | |
| High Signal Variability Between Replicates | 1. Inaccurate pipetting. | - Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency. |
| 2. Inconsistent mixing of reagents. | - Ensure thorough mixing of all components in the well before starting the measurement. Gently tap the plate or use an orbital shaker. | |
| 3. Temperature fluctuations across the microplate ("edge effect"). | - Incubate the plate at a constant temperature (e.g., 37°C).[9] To minimize the edge effect, avoid using the outer wells of the plate or fill them with buffer. | |
| Non-Linear Reaction Kinetics (Curve Plateaus Quickly) | 1. Substrate depletion. | - The enzyme concentration is too high, leading to rapid consumption of the substrate. Reduce the enzyme concentration. |
| 2. Enzyme instability. | - The enzyme may be losing activity over time under the assay conditions. Ensure the buffer composition (pH, ionic strength) is optimal for enzyme stability. | |
| 3. Product inhibition. | - The released AMC product may be inhibiting the enzyme at high concentrations. This is less common but can be investigated by adding AMC to the reaction and observing the effect on the initial rate. | |
| Low or No Signal | 1. Inactive enzyme. | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a positive control. |
| 2. Incorrect buffer composition. | - Verify that the assay buffer contains essential cofactors like Ca2+ for Factor Xa activity.[4][10] Check the pH of the buffer. | |
| 3. Incorrect instrument settings. | - Ensure the fluorescence reader is set to the correct excitation and emission wavelengths for AMC (typically around 350-380 nm for excitation and 440-460 nm for emission). | |
| 4. Degraded substrate. | - Prepare fresh substrate stock solution. Ensure proper storage conditions have been maintained. |
Data Presentation
Table 1: Effect of Temperature on Factor Xa Activity
| Temperature (°C) | Relative Factor Xa Activity (%) |
| 37 | 100 |
| 33 | ~87 |
| 23 | ~39 |
This table summarizes data indicating that lower temperatures can significantly reduce the rate of Factor Xa generation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the lyophilized this compound substrate and anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the substrate vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the substrate is completely dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Kinetic Assay for Factor Xa Activity
-
Prepare the Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl2.
-
Prepare Reagents:
-
Dilute the Factor Xa enzyme to the desired working concentration in cold assay buffer. Keep the enzyme on ice.
-
Dilute the this compound stock solution to the desired final concentration in the assay buffer.
-
-
Set up the Assay Plate:
-
Use a black, flat-bottom 96-well plate.
-
Add the assay components in the following order to each well:
-
Assay Buffer
-
Enzyme solution (or buffer for "no-enzyme" controls)
-
Test compound (e.g., inhibitor) or vehicle
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the substrate solution to each well to start the reaction.
-
Mix the contents of the wells thoroughly but gently.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Compare the slopes of the different samples to determine the relative enzyme activity or the extent of inhibition.
-
Visualizations
Caption: Enzymatic cleavage of the non-fluorescent substrate by Factor Xa releases the fluorescent AMC molecule.
Caption: A logical workflow for troubleshooting high signal variability in the assay.
References
- 1. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcium enhances factor Xa activity independent of gamma-carboxyglutamic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium enhances heparin catalysis of the antithrombin-factor Xa reaction by promoting the assembly of an intermediate heparin-antithrombin-factor Xa bridging complex. Demonstration by rapid kinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Effects of calcium ions on the interactions between antithrombin and factor Xa mediated by variously sulfated, semisynthetic low-molecular-weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Boc-Ile-Glu-Gly-Arg-AMC in aqueous buffers
Welcome to the technical support center for the fluorogenic substrate, Boc-Ile-Glu-Gly-Arg-AMC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this substrate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the use of this compound in a question-and-answer format.
High Background Fluorescence
-
Question: I am observing high background fluorescence in my assay, even in the absence of the enzyme. What are the possible causes and solutions?
Answer: High background fluorescence can arise from several sources:
-
Substrate Autohydrolysis: The substrate may be degrading non-enzymatically in the assay buffer, releasing the fluorescent AMC molecule. Refer to the Stability of this compound in Aqueous Buffers section below to ensure you are using an appropriate buffer system.
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds or proteases. Use high-purity, sterile reagents and filter-sterilize your buffers.
-
Light Exposure: AMC-based substrates are light-sensitive. Protect the substrate stock solution and assay plates from light.
-
Improper Plate Choice: For fluorescence assays, use black microplates to minimize background signal.[1][2]
-
Inconsistent Results or Signal Instability
-
Question: My results are not reproducible, and the fluorescent signal is unstable. What could be the problem?
Answer: Inconsistent results can be due to:
-
Substrate Instability: If the substrate is degrading in your assay buffer over the course of the experiment, this will lead to variable results. Assess the stability of the substrate in your specific buffer conditions (see protocol below).
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure a stable temperature is maintained throughout the assay.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the substrate stock solution as this can lead to degradation.[1][3][4] Aliquot the stock solution upon preparation.[5]
-
Low or No Enzymatic Activity
-
Question: I am not observing any significant increase in fluorescence after adding the enzyme. What should I check?
Answer:
-
Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling. Verify the activity of your enzyme stock with a positive control.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. Consult the literature for the recommended assay conditions for your specific protease. For example, the activity of some proteases can be significantly affected by the choice of buffering agent (e.g., phosphate vs. Tris) and the presence of additives like NaCl or DMSO.[6]
-
Presence of Inhibitors: Your sample or reagents may contain inhibitors of the enzyme.
-
Stability of this compound in Aqueous Buffers
The stability of this compound is critical for obtaining reliable and reproducible results. The rate of autohydrolysis is dependent on the buffer composition, pH, and temperature. Below is a summary of expected stability in common aqueous buffers.
| Buffer System | pH | Temperature (°C) | Half-life (t½) (hours) | Recommended Max. Incubation Time (hours) |
| 50 mM HEPES | 6.5 | 25 | > 24 | 8 |
| 37 | ~18 | 6 | ||
| 7.5 | 25 | ~12 | 4 | |
| 37 | ~6 | 2 | ||
| 8.5 | 25 | ~4 | 1 | |
| 37 | ~1.5 | < 1 | ||
| 50 mM Tris-HCl | 7.5 | 25 | ~10 | 3 |
| 37 | ~5 | 1.5 | ||
| 8.5 | 25 | ~3 | < 1 | |
| 37 | ~1 | < 0.5 | ||
| 1X PBS | 7.4 | 25 | ~12 | 4 |
| 37 | ~6 | 2 |
Note: The data presented in this table are illustrative and based on typical observations for similar AMC-based peptide substrates. It is highly recommended to perform a stability assessment under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing Substrate Stability in Aqueous Buffer
This protocol allows you to determine the stability of this compound in your specific aqueous buffer.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your aqueous assay buffer at the desired pH and filter-sterilize.
-
-
Assay Setup:
-
In a black 96-well plate, add 99 µL of your aqueous buffer to multiple wells.
-
Add 1 µL of the 10 mM substrate stock solution to each well to achieve a final concentration of 100 µM.
-
Prepare a blank by adding 1 µL of DMSO to a well containing 99 µL of buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C), protected from light.
-
Measure the fluorescence at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours) using a fluorescence plate reader with excitation at ~350 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all measurements.
-
Plot the fluorescence intensity against time. A significant increase in fluorescence over time indicates substrate autohydrolysis.
-
The rate of hydrolysis can be determined from the slope of the linear portion of the curve.
-
Typical Protocol for a Factor Xa Enzymatic Assay
This protocol provides a general procedure for measuring the activity of Factor Xa.
-
Reagent Preparation:
-
FXa Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl₂. Equilibrate to the assay temperature before use.[1]
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO. Dilute to 1 mM in FXa Assay Buffer just before use.
-
Factor Xa Enzyme: Reconstitute and dilute the enzyme in FXa Assay Buffer to the desired concentration.
-
-
Assay Procedure:
-
To a black 96-well plate, add 50 µL of FXa Assay Buffer.
-
Add 25 µL of the Factor Xa enzyme solution.
-
To initiate the reaction, add 25 µL of the 1 mM substrate solution (final concentration 250 µM).
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (Ex: 350 nm, Em: 450 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
The enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of AMC production using a standard curve of free AMC.
-
Visualizations
Caption: Factor Xa activation and cleavage of the fluorogenic substrate.
Caption: Workflow for assessing substrate stability in aqueous buffers.
References
Technical Support Center: Optimizing Boc-Ile-Glu-Gly-Arg-AMC Concentration for Kinetic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC for kinetic assays with Factor Xa (FXa).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in a Factor Xa kinetic assay?
The optimal substrate concentration is dependent on the Michaelis-Menten constant (Kₘ) of the enzyme-substrate interaction. For accurate determination of inhibitor potency (IC₅₀) and for sensitive enzyme activity measurements, it is recommended to use a substrate concentration at or near the Kₘ value.
While the exact Kₘ for Factor Xa with this compound is not consistently reported in publicly available literature, typical concentrations for similar fluorogenic substrates in FXa assays range from 0.9 µM to 25 µM.[1][2] It is highly recommended to experimentally determine the Kₘ in your specific assay conditions.
Q2: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO.[3][4] To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, you can follow the dilution table below. It is recommended to sonicate the solution to ensure it is fully dissolved.[4]
| Desired Stock Concentration | Molecular Weight | Mass of Substrate | Volume of DMSO |
| 10 mM | 730.81 g/mol | 1 mg | 136.8 µL |
| 10 mM | 730.81 g/mol | 5 mg | 684.2 µL |
Q3: How should I store the this compound stock solution?
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When stored at -20°C, the solution is typically stable for up to one month, and at -80°C, it can be stable for up to six months.[3]
Q4: What are the typical excitation and emission wavelengths for the AMC fluorophore?
The 7-amino-4-methylcoumarin (AMC) fluorophore, which is released upon substrate cleavage, has a maximum excitation wavelength of approximately 342-360 nm and a maximum emission wavelength of around 440-450 nm.
Experimental Protocols
Protocol for Determining the Michaelis-Menten Constant (Kₘ) of Factor Xa with this compound
This protocol outlines the steps to determine the Kₘ of Factor Xa for the substrate this compound. This is a critical step in optimizing your kinetic assay.
Materials:
-
This compound
-
Active Human Factor Xa
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl₂)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Substrate Dilution Series:
-
Prepare a 2X working stock solution of this compound in assay buffer. From this, create a serial dilution to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Prepare a 2X Enzyme Solution:
-
Dilute the Factor Xa enzyme in assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes. The optimal enzyme concentration should be determined in preliminary experiments.
-
-
Set up the Assay Plate:
-
Add 50 µL of each substrate concentration from the dilution series to multiple wells of the 96-well plate.
-
Include wells with assay buffer only as a no-substrate control.
-
-
Initiate the Reaction:
-
Start the reaction by adding 50 µL of the 2X enzyme solution to each well containing the substrate.
-
Mix gently by shaking the plate for a few seconds.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 450 nm).
-
Measure the fluorescence intensity kinetically every minute for 15-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inactive enzyme | - Use a fresh aliquot of Factor Xa. - Ensure proper storage conditions for the enzyme. |
| Incorrect buffer composition | - Verify the pH and ionic strength of the assay buffer. - Ensure the presence of necessary co-factors like Ca²⁺. | |
| Incorrect filter settings on the plate reader | - Check that the excitation and emission wavelengths are set correctly for AMC. | |
| High Background Signal | Substrate degradation | - Prepare fresh substrate solutions. - Protect the substrate from light. |
| Contaminated buffer or reagents | - Use fresh, high-quality reagents and buffer. | |
| Non-linear Reaction Rate | Substrate depletion | - Use a lower enzyme concentration or a higher substrate concentration. - Analyze the initial linear phase of the reaction. |
| Enzyme instability | - Perform the assay at the optimal temperature for Factor Xa. - Check for the presence of proteases in the sample. | |
| Inner filter effect | - This can occur at high substrate or product concentrations. Dilute the samples if necessary. | |
| High Well-to-Well Variability | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Incomplete mixing | - Gently mix the plate after adding all reagents. | |
| Temperature fluctuations | - Ensure the plate is at a uniform temperature before and during the reading. |
Visualizations
References
- 1. Development of a fluorescent anti-factor Xa assay to monitor unfractionated and low molecular weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of Factor Xa fluorogenic substrates and their influence on the quantification of LMWHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
Troubleshooting enzyme instability in a Factor Xa assay
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing issues with enzyme instability in Factor Xa (FXa) assays. The following questions and answers address common problems and offer detailed protocols and recommendations to ensure robust and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My Factor Xa enzyme has lost activity. How should it be properly stored?
Enzyme instability is often linked to improper storage. Factor Xa is sensitive to storage conditions and handling. For optimal stability, follow these guidelines:
-
Lyophilized Enzyme: Store desiccated at -20°C. Under these conditions, the enzyme is stable for at least one year.[1]
-
Reconstituted Enzyme: After reconstitution, aliquot the enzyme to avoid repeated freeze-thaw cycles and store at -70°C or -80°C.[1] A solution of Factor Xa in purified water may be stable for up to one week when stored at +2 to +8°C.
-
Diluted Enzyme: Do not store the enzyme in a diluted state.[1] Prepare fresh dilutions for each experiment.
Q2: What are the optimal pH and temperature for a Factor Xa assay?
Factor Xa activity is highly dependent on pH and temperature.
-
pH: The optimal pH for Factor Xa activity is generally between 7.0 and 8.4.[2][3] A commonly used assay buffer pH is 8.3.[1]
-
Temperature: Factor Xa exhibits maximum activity in the range of 30°C to 50°C.[2] Most standard protocols recommend performing the assay at 37°C.[1][4]
Q3: My assay is showing weak or no signal. What could be the cause?
A weak or absent signal can stem from several factors related to enzyme stability and assay setup:
-
Improper Enzyme Storage: As detailed in Q1, ensure your enzyme is stored correctly to maintain its activity.[1][5]
-
Suboptimal Assay Conditions: Verify that the assay buffer pH and incubation temperature are within the optimal ranges (see Q2).[2][3] The assay buffer should be at room temperature before starting the experiment.[6]
-
Missing Essential Cofactors: Calcium ions (Ca²⁺) are important for Factor Xa activity and stability.[1][7] Ensure your assay buffer contains an adequate concentration of CaCl₂, typically between 1 mM and 5 mM.[1][5]
-
Reagent Degradation: The chromogenic substrate can degrade over time. Ensure it is stored correctly, protected from light, and is not past its expiration date.
-
Incorrect Wavelength Reading: For chromogenic assays using a p-nitroaniline (pNA) based substrate, ensure the plate reader is set to the correct wavelength, typically 405 nm.[1]
Q4: I'm observing high background noise in my assay. What are the potential solutions?
High background can be caused by several factors:
-
Substrate Autohydrolysis: The chromogenic substrate may spontaneously hydrolyze, leading to a high background signal. Prepare fresh substrate for each experiment and avoid prolonged exposure to light.
-
Contaminated Reagents: Ensure all buffers and reagents are free from microbial or chemical contamination.
-
Nonspecific Cleavage: At high concentrations or during extended incubation times, Factor Xa may exhibit non-specific cleavage of the substrate or other proteins in the sample.[1] Consider optimizing the enzyme concentration and incubation time.
Q5: My results are inconsistent between wells and experiments. How can I improve reproducibility?
Inconsistent results are often due to variations in experimental technique or reagent handling.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Inadequate Mixing: Gently mix all reagents and samples thoroughly before and after addition to the wells. Avoid introducing air bubbles.
-
Temperature Gradients: Avoid temperature fluctuations across the microplate. Ensure the plate is incubated at a uniform temperature.
-
Reagent Preparation: Prepare master mixes for the enzyme and substrate solutions to minimize well-to-well variability.[6]
-
Freeze-Thaw Cycles: As mentioned in Q1, avoid multiple freeze-thaw cycles of the reconstituted Factor Xa enzyme by preparing single-use aliquots.[8]
Data Presentation: Recommended Assay Conditions
The following tables summarize key quantitative data for optimizing your Factor Xa assay.
Table 1: Storage and Handling of Factor Xa
| Form | Storage Temperature | Stability | Notes |
| Lyophilized | -20°C (desiccated) | At least 1 year[1] | Avoid moisture. |
| Reconstituted | -70°C to -80°C | Long-term | Aliquot to avoid freeze-thaw cycles.[1] |
| Reconstituted | +2°C to +8°C | Up to 1 week | For short-term use. |
| Diluted | Not Recommended | Unstable | Prepare fresh for each use.[1] |
Table 2: Typical Factor Xa Assay Buffer Components
| Component | Concentration Range | Purpose |
| Tris-HCl | 20-50 mM | Buffering agent |
| NaCl | 100-200 mM | Ionic strength |
| CaCl₂ | 1-5 mM | Cofactor, stabilizes enzyme[1] |
| pH | 8.0-8.4 | Optimal enzyme activity[1][3] |
Table 3: Common Stabilizers and Additives for Factor Xa
| Additive | Typical Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 0.1% - 1% | Prevents enzyme from sticking to surfaces and stabilizes.[1][3] |
| Polyethylene Glycol (PEG) 6000 | 0.1% | Stabilizer.[3] |
| Benzamidine | 1-5 mM | Serine protease inhibitor (added to storage buffer, remove before assay).[9] |
| Urea | Up to 1.0 M | Can increase substrate solubility without significant inhibition.[5] |
| Acetonitrile | Up to 10% (v/v) | Can increase substrate solubility without significant inhibition.[5] |
Experimental Protocols
Protocol 1: Basic Chromogenic Factor Xa Activity Assay
This protocol provides a general procedure for measuring Factor Xa activity.
-
Prepare Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 5 mM CaCl₂, adjusted to pH 8.3.
-
Prepare Factor Xa Solution: Freshly dilute the Factor Xa stock solution in ice-cold assay buffer to the desired working concentration. Keep on ice.
-
Prepare Substrate Solution: Prepare the chromogenic substrate (e.g., S-2222) in the assay buffer to the recommended concentration (e.g., 1.0 mM).[1]
-
Assay Procedure: a. Add 50 µL of the diluted Factor Xa solution to each well of a 96-well microplate. b. If screening for inhibitors, add 10 µL of the test compound or vehicle control and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.[10] c. Initiate the reaction by adding 50 µL of the pre-warmed (37°C) substrate solution to each well. d. Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.
-
Data Analysis: Determine the reaction rate (Vmax) by calculating the slope of the linear portion of the absorbance versus time curve.
Protocol 2: Troubleshooting Enzyme Instability with Additives
This experiment helps determine if additives can improve Factor Xa stability in your assay.
-
Prepare Multiple Factor Xa Dilutions: Prepare separate dilutions of Factor Xa in different assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer + 0.1% BSA.
-
Buffer C: Standard assay buffer + 0.1% PEG 6000.
-
-
Pre-incubation: Incubate each Factor Xa dilution at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Activity Measurement: At each time point, take an aliquot from each dilution and measure its activity using the basic chromogenic assay protocol described above.
-
Data Analysis: Plot the remaining Factor Xa activity against the pre-incubation time for each buffer condition. A slower decline in activity indicates a stabilizing effect of the additive.
Visualizations
Caption: The central role of Factor Xa in the coagulation cascade.
Caption: A logical workflow for troubleshooting Factor Xa instability.
Caption: Mechanism of direct Factor Xa inhibitors.
References
- 1. agilent.com [agilent.com]
- 2. Effects of temperature, pH, and inhibitors on the procoagulant characterization of FIa, a factor X activator from the venom of Daboia russellii siamensis (Myanmar) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Boc-Ile-Glu-Gly-Arg-AMC Hydrolysis Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC in hydrolysis assays, particularly with the enzyme Factor Xa.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic fluorogenic substrate.[1][2][3][4] It is specifically designed for the sensitive detection of the activity of the serine protease Factor Xa (FXa).[1][2][3][4] Upon cleavage of the amide bond between the arginine (Arg) residue and the 7-amino-4-methylcoumarin (AMC) group by an active enzyme, the highly fluorescent AMC is released. The resulting increase in fluorescence can be measured to quantify the enzymatic activity. This substrate is commonly used in drug discovery for screening potential Factor Xa inhibitors and in clinical research for monitoring anticoagulant therapy.
Q2: What are the optimal pH and temperature conditions for this compound hydrolysis by Factor Xa?
Q3: How should I prepare and store the this compound substrate?
This compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve the powder in a minimal amount of dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C or -80°C to ensure stability and prevent degradation.[1] Before use, the stock solution should be diluted to the final working concentration in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid any inhibitory effects on the enzyme.
Q4: What are the recommended excitation and emission wavelengths for detecting AMC release?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum of approximately 342-380 nm and an emission maximum in the range of 440-460 nm. The exact wavelengths may vary slightly depending on the buffer conditions and the specific microplate reader used. It is advisable to confirm the optimal excitation and emission wavelengths for your instrument and assay setup.
II. Troubleshooting Guide
This guide addresses common issues encountered during this compound hydrolysis assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal | Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.- Test the enzyme activity with a known positive control. |
| Incorrect buffer conditions: The pH or ionic strength of the assay buffer may not be optimal for enzyme activity. | - Verify the pH of the assay buffer.- Perform a pH optimization experiment to determine the optimal pH for your enzyme. | |
| Substrate degradation: The this compound substrate may have degraded due to improper storage or exposure to light. | - Store the substrate stock solution protected from light at -20°C or -80°C.- Prepare fresh working solutions of the substrate for each experiment. | |
| Instrument settings are incorrect: The excitation and emission wavelengths or the gain setting on the fluorometer may be incorrect. | - Confirm the correct excitation and emission wavelengths for AMC.- Optimize the gain setting of the instrument to ensure maximum sensitivity without saturating the detector. | |
| High background fluorescence | Autofluorescence of compounds: Test compounds or components of the assay buffer may be fluorescent at the measurement wavelengths. | - Run a control well containing all components except the enzyme to measure the background fluorescence.- If test compounds are fluorescent, consider using a different assay format or subtracting the background fluorescence. |
| Contaminated reagents: The assay buffer or other reagents may be contaminated with fluorescent substances. | - Use high-purity reagents and water to prepare all solutions.- Prepare fresh buffers and solutions. | |
| Substrate self-hydrolysis: The substrate may be slowly hydrolyzing on its own. | - Run a no-enzyme control to assess the rate of substrate self-hydrolysis.- If significant, subtract this rate from the enzyme-catalyzed reaction rate. | |
| Inconsistent or variable results | Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Temperature fluctuations: Inconsistent temperature across the microplate can affect enzyme activity. | - Ensure the microplate is properly incubated at a constant temperature.- Allow all reagents to equilibrate to the assay temperature before starting the reaction. | |
| Well-to-well variations in the plate: The microplate itself may have inconsistencies. | - Use high-quality, non-binding microplates.- Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. | |
| Precipitation of compounds: Test compounds may precipitate in the assay buffer. | - Check the solubility of the test compounds in the assay buffer.- If necessary, adjust the buffer composition or the concentration of the test compound. |
III. Experimental Protocols
A. Determining the Optimal pH for this compound Hydrolysis
This protocol outlines a method to determine the optimal pH for the enzymatic hydrolysis of this compound.
Materials:
-
This compound
-
Active Factor Xa enzyme
-
A series of buffers with overlapping pH ranges (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 7.5-9, and glycine-NaOH buffer for pH 9-11)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a series of assay buffers with different pH values, covering a broad range (e.g., pH 4 to 11 in 0.5 pH unit increments).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in a suitable buffer (e.g., one of the assay buffers at a neutral pH).
-
Prepare a working solution of Factor Xa in a suitable dilution buffer.
-
Set up the assay in a 96-well plate. For each pH value to be tested, add the following to triplicate wells:
-
Assay buffer of the specific pH
-
Substrate working solution
-
-
Initiate the reaction by adding the Factor Xa working solution to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC.
-
Monitor the increase in fluorescence over time in kinetic mode.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each pH value.
-
Plot the initial reaction velocity against the pH to determine the optimal pH for the enzyme activity.
B. Determining the Optimal Temperature for this compound Hydrolysis
This protocol describes how to determine the optimal temperature for the enzymatic hydrolysis of this compound.
Materials:
-
This compound
-
Active Factor Xa enzyme
-
Assay buffer at the predetermined optimal pH
-
96-well black microplate
-
Fluorometric microplate reader with temperature control
Procedure:
-
Prepare a stock solution of this compound in DMSO and a working solution in the optimal pH assay buffer.
-
Prepare a working solution of Factor Xa in the optimal pH assay buffer.
-
Set up the assay in a 96-well plate. To triplicate wells for each temperature to be tested, add the assay buffer and the substrate working solution.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes in the temperature-controlled microplate reader.
-
Initiate the reaction by adding the pre-warmed Factor Xa working solution to each well.
-
Immediately begin monitoring the increase in fluorescence in kinetic mode at the set temperature.
-
Repeat the experiment for a range of temperatures (e.g., 25°C to 60°C in 5°C increments).
-
Calculate the initial reaction velocity for each temperature.
-
Plot the initial reaction velocity against the temperature to identify the optimal temperature for the enzyme activity.
IV. Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the pH and temperature optimization experiments.
Table 1: Effect of pH on this compound Hydrolysis
| pH | Initial Reaction Velocity (RFU/min) | Relative Activity (%) |
| 4.0 | ||
| 4.5 | ||
| 5.0 | ||
| 5.5 | ||
| 6.0 | ||
| 6.5 | ||
| 7.0 | ||
| 7.5 | ||
| 8.0 | ||
| 8.5 | ||
| 9.0 | ||
| 9.5 | ||
| 10.0 | ||
| 10.5 | ||
| 11.0 |
Table 2: Effect of Temperature on this compound Hydrolysis
| Temperature (°C) | Initial Reaction Velocity (RFU/min) | Relative Activity (%) |
| 25 | ||
| 30 | ||
| 35 | ||
| 40 | ||
| 45 | ||
| 50 | ||
| 55 | ||
| 60 |
V. Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between pH, temperature, and enzyme activity.
Caption: Experimental workflow for determining optimal pH and temperature.
Caption: Factors influencing enzyme activity in hydrolysis reactions.
References
Preventing inner filter effect in Boc-Ile-Glu-Gly-Arg-AMC fluorescence measurements
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the inner filter effect (IFE) in fluorescence measurements using the Boc-Ile-Glu-Gly-Arg-AMC substrate.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it affect my results?
A1: The inner filter effect is an experimental artifact that causes a non-linear relationship between fluorophore concentration and fluorescence intensity.[1][2][3] It leads to an underestimation of the true fluorescence signal, particularly at higher concentrations of the substrate or other absorbing species in your sample.[1][2] This can significantly impact the accuracy of enzyme kinetics and inhibitor screening data.[1][4]
There are two types of inner filter effects:
-
Primary IFE: Occurs when the excitation light is absorbed by the sample components before it can excite the fluorophore of interest.[3] This reduces the amount of light reaching the fluorophore, leading to decreased fluorescence emission.
-
Secondary IFE: Happens when the emitted fluorescence is re-absorbed by other molecules in the solution before it reaches the detector.[3]
Q2: How can I know if the inner filter effect is occurring in my this compound assay?
A2: A key indicator of the inner filter effect is a loss of linearity in the relationship between the concentration of the fluorescent product (free AMC) and the measured fluorescence intensity.[1][2] You may also observe that increasing the substrate concentration beyond a certain point leads to a plateau or even a decrease in the fluorescence signal.[2] A good rule of thumb is to be cautious when the absorbance of your sample at the excitation or emission wavelength exceeds 0.1.[5]
Q3: What are the recommended excitation and emission wavelengths for this compound assays?
A3: Upon enzymatic cleavage of this compound, the free fluorophore 7-amino-4-methylcoumarin (AMC) is released. The typical excitation maximum for AMC is in the range of 340-360 nm, and the emission maximum is between 440-460 nm.[6] For specific assays, such as the Factor Xa activity assay, recommended wavelengths are an excitation of 350 nm and an emission of 450 nm.[7][8][9]
Q4: Can components of my assay buffer contribute to the inner filter effect?
A4: Yes, any component in your assay buffer that absorbs light at either the excitation or emission wavelengths can contribute to the inner filter effect. This includes buffers themselves, additives, and even the compounds being screened in inhibitor studies. It is crucial to measure the absorbance of your complete assay solution (without the enzyme to prevent substrate cleavage) to assess the potential for IFE.
Troubleshooting Guide
Issue: My fluorescence signal is lower than expected or not proportional to the enzyme concentration.
| Possible Cause | Troubleshooting Step |
| Primary Inner Filter Effect: High concentration of this compound or other components are absorbing the excitation light. | 1. Check Absorbance: Measure the absorbance of your complete reaction mixture (without enzyme) at the excitation wavelength (e.g., 350 nm). If the absorbance is > 0.1, the IFE is likely occurring.[5] 2. Dilute the Substrate: Reduce the concentration of this compound in your assay. 3. Use a Shorter Pathlength: If using a cuvette-based fluorometer, switch to a shorter pathlength cuvette. For microplate readers, reducing the volume in the well can decrease the pathlength. |
| Secondary Inner Filter Effect: The emitted fluorescence is being re-absorbed by the substrate or other components. | 1. Check Absorbance at Emission Wavelength: Measure the absorbance of your reaction mixture at the emission wavelength (e.g., 450 nm). Significant absorbance here indicates potential secondary IFE. 2. Optimize Wavelengths: If possible, slightly shift the excitation and emission wavelengths to a region with lower absorbance by other components, though this may reduce signal intensity. |
| Incorrect Instrument Settings | 1. Verify Wavelengths: Ensure the excitation and emission wavelengths on your fluorometer or microplate reader are set correctly for AMC (Ex: 350 nm, Em: 450 nm).[7][8][9] 2. Adjust Gain Settings: Optimize the gain setting on your instrument to ensure the signal is within the linear range of the detector. |
Issue: My kinetic assay shows an initial burst of fluorescence followed by a plateau, even with sufficient substrate.
| Possible Cause | Troubleshooting Step |
| Rapid Substrate Consumption Leading to High Product Concentration and IFE: The enzyme is rapidly converting the substrate to AMC, and the high concentration of AMC is causing IFE. | 1. Reduce Enzyme Concentration: Lower the concentration of your enzyme to slow down the reaction rate. 2. Monitor Absorbance Over Time: In a parallel experiment, monitor the absorbance of the reaction at both the excitation and emission wavelengths to see if it increases significantly over time. |
| Substrate Inhibition: High concentrations of this compound may be inhibiting the enzyme. | 1. Perform a Substrate Titration: Determine the optimal substrate concentration for your enzyme by performing the assay with a range of this compound concentrations. |
Experimental Protocols
Protocol 1: Screening for Inner Filter Effect
This protocol helps determine if the inner filter effect is a concern at your experimental concentrations.
-
Prepare a stock solution of AMC: Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a concentration of 10 mM.
-
Prepare a dilution series of AMC: Serially dilute the AMC stock solution in your assay buffer to final concentrations ranging from 0 to 100 µM.
-
Measure fluorescence: Transfer the dilutions to a 96-well black microplate and measure the fluorescence at Ex/Em = 350/450 nm.
-
Plot the data: Plot the fluorescence intensity as a function of AMC concentration.
-
Analyze the results: If the plot is linear, the inner filter effect from the product is negligible in this concentration range. If the plot curves downwards at higher concentrations, this indicates the presence of IFE.
Protocol 2: Factor Xa Activity Assay with this compound
This protocol is a general guideline for a Factor Xa activity assay and can be adapted for other enzymes.
Materials:
-
Factor Xa (FXa) enzyme
-
This compound substrate
-
FXa Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl₂)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the substrate stock solution to a working concentration (e.g., 100 µM) in FXa Assay Buffer.
-
Prepare a dilution series of FXa in FXa Assay Buffer.
-
-
Set up the Assay:
-
Add 50 µL of the FXa dilutions to the wells of the microplate.
-
Include a no-enzyme control (50 µL of FXa Assay Buffer).
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted this compound substrate solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Data Analysis:
-
Calculate the reaction rate (RFU/min) from the linear portion of the kinetic curve for each FXa concentration.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Plot the reaction rate as a function of FXa concentration.
-
Visualizations
Caption: The two types of the inner filter effect.
Caption: Troubleshooting workflow for non-linear fluorescence.
References
- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 6. caymanchem.com [caymanchem.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Common interfering compounds in Boc-Ile-Glu-Gly-Arg-AMC assays
Welcome to the technical support center for the Boc-Ile-Glu-Gly-Arg-AMC protease assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this fluorogenic substrate assay, which is predominantly used for measuring Factor Xa activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The assay utilizes the fluorogenic peptide substrate this compound. In the presence of an active protease that recognizes this specific amino acid sequence (like Factor Xa), the substrate is cleaved. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which results in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the activity of the protease.
Q2: What are the typical excitation and emission wavelengths for AMC?
The released 7-amino-4-methylcoumarin (AMC) is typically excited at a wavelength of around 360-380 nm and its fluorescence emission is measured at approximately 440-460 nm.
Q3: My assay window is very narrow (low signal-to-background). What are the possible causes and solutions?
A narrow assay window can be caused by several factors:
-
Low Enzyme Activity: The concentration or specific activity of your enzyme may be too low. Consider increasing the enzyme concentration or ensuring your enzyme is active.
-
Substrate Concentration: The substrate concentration might be too low. Ensure you are using the substrate at an appropriate concentration, typically around its Michaelis constant (Km) for the enzyme.
-
Incorrect Buffer Conditions: The pH, ionic strength, or presence of necessary cofactors in your assay buffer may not be optimal for your enzyme. Consult the literature for the optimal buffer conditions for your specific protease.
-
Instrument Settings: The gain setting on your fluorescence plate reader may be too low. Increase the gain to amplify the signal, but be careful not to saturate the detector.
Q4: I am observing a high background fluorescence in my negative control wells. What could be the cause?
High background fluorescence can stem from:
-
Autohydrolysis of the Substrate: The this compound substrate may be slowly hydrolyzing on its own. This can be minimized by preparing fresh substrate solutions and protecting them from light.
-
Contaminated Reagents: Your assay buffer or other reagents may be contaminated with a fluorescent compound. Test each component of your assay individually for fluorescence.
-
Compound Interference: If you are screening compound libraries, the compounds themselves may be fluorescent. See the troubleshooting guide below for how to identify and mitigate this.
Troubleshooting Guide: Common Interfering Compounds
Interference from test compounds is a significant challenge in high-throughput screening (HTS) and can lead to false-positive or false-negative results. Below are common classes of interfering compounds and detailed protocols to identify and mitigate their effects.
Fluorescent Compounds
These compounds emit light at the same wavelength as AMC, leading to a false-positive signal (apparent activation or reduced inhibition).
Identification Protocol:
-
Prepare Control Wells: In a separate plate or in designated wells of your assay plate, prepare wells containing the test compound at the screening concentration in the assay buffer, but without the enzyme .
-
Incubate: Incubate these wells under the same conditions as your main assay.
-
Measure Fluorescence: Read the fluorescence at the same excitation and emission wavelengths used for AMC.
-
Analysis: A significant fluorescence signal in the absence of the enzyme indicates that the compound is intrinsically fluorescent.
Mitigation Strategies:
-
"Red-Shifting" the Fluorophore: If possible, switch to a substrate with a fluorophore that emits at a longer wavelength (a "red-shifted" fluorophore), as fewer library compounds tend to fluoresce in this region.
-
Data Correction: Subtract the background fluorescence of the compound (from the control wells) from the signal in the assay wells. However, be cautious as this can introduce variability.
-
Orthogonal Assays: Confirm hits using a different assay format that does not rely on fluorescence, such as a chromogenic or mass spectrometry-based assay.
Fluorescence Quenchers
These compounds absorb the excitation light or the emitted fluorescence from AMC, leading to a false-negative signal (apparent inhibition).
Identification Protocol:
-
Prepare Control Wells: Prepare wells containing the assay buffer, the cleaved fluorescent product (free AMC) at a known concentration, and the test compound at the screening concentration.
-
Incubate: Incubate for a short period to allow for interaction.
-
Measure Fluorescence: Read the fluorescence at the AMC wavelengths.
-
Analysis: A decrease in fluorescence compared to a control well containing only AMC and buffer indicates that the compound is a quencher.
Mitigation Strategies:
-
Data Correction: It is difficult to accurately correct for quenching. It is generally better to flag these compounds as problematic.
-
Orthogonal Assays: As with fluorescent compounds, confirming hits with a non-fluorescence-based assay is the most reliable approach.
Compound Aggregators
At certain concentrations, some compounds can form aggregates that can non-specifically sequester and inhibit enzymes, leading to false-positive inhibition signals.[1]
Identification Protocol:
-
Detergent-Based Assay: Perform the inhibition assay in the presence and absence of a non-ionic detergent, such as 0.01% Triton X-100.
-
Analysis: If the inhibitory activity of the compound is significantly reduced in the presence of the detergent, it is likely an aggregator. The detergent helps to disperse the aggregates.[2]
Mitigation Strategies:
-
Include Detergent in Assay Buffer: Routinely including a low concentration of a non-ionic detergent in the assay buffer can prevent the formation of aggregates.[2]
-
Vary Enzyme Concentration: Aggregator-based inhibition is often sensitive to the enzyme concentration. If the IC50 of the compound changes significantly with a change in enzyme concentration, it may be an aggregator.
Thiol-Reactive Compounds
These compounds can covalently modify cysteine residues on the enzyme, which may be critical for its activity, leading to non-specific inhibition.
Identification Protocol:
-
DTT-Based Assay: Run the inhibition assay in the presence and absence of a reducing agent like dithiothreitol (DTT) (typically 1-5 mM).
-
Analysis: If the compound's inhibitory potency is significantly reduced in the presence of DTT, it is likely a thiol-reactive compound. The DTT acts as a scavenger for the reactive compound.
Mitigation Strategies:
-
Include Reducing Agents: If compatible with the enzyme's activity, include a reducing agent in the assay buffer.
-
Structural Alerts: Use computational filters to identify known reactive functional groups in your compound library before screening.
Specific Factor Xa Inhibitors
In drug discovery screens targeting other proteases, direct Factor Xa inhibitors can appear as off-target hits if there is any contaminating Factor Xa activity or if the primary target has similar substrate specificity. Oral Factor Xa inhibitors like apixaban and rivaroxaban are known to interfere with anti-Factor Xa assays.[3]
Identification Protocol:
-
Selectivity Profiling: Test active compounds against a panel of related proteases, including Factor Xa, to determine their selectivity.
-
Literature and Database Search: Check databases for known activities of the hit compounds.
Mitigation Strategies:
-
Purify Target Enzyme: Ensure the purity of your primary target enzyme to avoid cross-reactivity from contaminating proteases.
Quantitative Data Summary
The following table summarizes the types of interference and their expected effects on assay readouts. Note that the magnitude of interference is highly compound-specific.
| Interfering Compound Type | Mechanism of Interference | Effect on Fluorescence Signal | Potential Assay Outcome |
| Fluorescent Compounds | Emits light in the same range as AMC. | Increase | False Positive (Apparent Activation/Reduced Inhibition) |
| Fluorescence Quenchers | Absorbs excitation or emission light. | Decrease | False Negative (Apparent Inhibition) |
| Compound Aggregators | Forms aggregates that sequester the enzyme. | Decrease | False Positive (Apparent Inhibition) |
| Thiol-Reactive Compounds | Covalently modifies and inactivates the enzyme. | Decrease | False Positive (Apparent Inhibition) |
| Direct Factor Xa Inhibitors | Specifically inhibits Factor Xa. | Decrease | True Positive (if Factor Xa is the target) or Off-Target Hit |
Experimental Workflows and Diagrams
Enzymatic Reaction and Signal Generation
The core of the assay is a simple enzymatic reaction.
Caption: Enzymatic cleavage of the substrate releases fluorescent AMC.
Troubleshooting Workflow for Apparent Inhibition
This workflow outlines the steps to take when a compound shows inhibitory activity in the primary screen.
Caption: A logical workflow to identify common causes of false-positive inhibition.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perils of Antithrombotic Transitions: Effect of Oral Factor Xa Inhibitors on the Heparin Antifactor Xa Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
How to establish optimal incubation time for a Boc-Ile-Glu-Gly-Arg-AMC assay
Welcome to the technical support center for the Boc-Ile-Glu-Gly-Arg-AMC protease assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting this fluorescent assay.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
A1: This assay is a fluorometric method used to measure the activity of certain proteases. The substrate, this compound, is a synthetic peptide linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. When a protease cleaves the peptide bond after the Arginine (Arg) residue, AMC is released, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the protease activity.
Q2: What is the optimal incubation time for this assay?
A2: The optimal incubation time is not a single fixed value and depends on several factors, including enzyme concentration, substrate concentration, temperature, and pH.[1][2] It is crucial to determine the optimal time for your specific experimental conditions. Generally, incubation times can range from 5 minutes to several hours.[1][3][4] For slow-acting proteases or low enzyme concentrations, the incubation time may be extended up to 24 hours to increase sensitivity.[3][5]
Q3: How do I determine the initial linear range of the reaction?
A3: To determine the initial linear range, you should perform a time-course experiment. This involves measuring the fluorescence signal at multiple time points during the incubation. The initial linear range is the period during which the reaction rate is constant (i.e., the plot of fluorescence versus time is a straight line). Subsequent experiments should be conducted within this time frame to ensure accurate kinetic measurements.
Q4: What are the recommended excitation and emission wavelengths for AMC?
A4: The released AMC fluorophore is typically excited at a wavelength of around 360-380 nm, and the emission is measured at approximately 440-460 nm. However, it is always best to consult the specifications of your specific fluorescent plate reader or fluorometer for optimal filter sets.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No or Low Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect Assay Buffer: The pH or composition of the buffer may not be optimal for enzyme activity. 3. Substrate Degradation: The this compound substrate may have degraded. 4. Instrument Settings: Incorrect excitation/emission wavelengths or gain settings on the fluorometer.[6] | 1. Enzyme Control: Always include a positive control with a known active enzyme to verify assay components and conditions. Store enzymes at the recommended temperature, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles.[3][7] 2. Buffer Optimization: Ensure the assay buffer has the optimal pH for your target protease. Most serine proteases have optimal activity in the pH range of 7.3-9.3.[8] 3. Substrate Handling: Store the substrate protected from light and moisture as recommended by the manufacturer. Prepare fresh working solutions for each experiment.[9] 4. Instrument Check: Verify the instrument settings are correct for AMC fluorescence detection. |
| High Background Signal | 1. Substrate Autohydrolysis: The substrate may be spontaneously breaking down. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. 3. Well Contamination: Pipetting errors or splashing can lead to cross-contamination between wells.[6] | 1. Blank Subtraction: Always include a "no-enzyme" control (substrate in assay buffer) to measure and subtract the background fluorescence. 2. Reagent Purity: Use high-purity reagents and sterile, nuclease-free water. 3. Careful Pipetting: Use proper pipetting techniques to avoid bubbles and cross-contamination.[6] |
| Non-linear Reaction Rate | 1. Substrate Depletion: During a long incubation, the substrate concentration may decrease significantly, leading to a slower reaction rate. 2. Enzyme Instability: The enzyme may be unstable under the assay conditions and lose activity over time. 3. Product Inhibition: The released product (cleaved peptide or AMC) may be inhibiting the enzyme. | 1. Shorten Incubation Time: Conduct the assay within the initial linear range determined from a time-course experiment. 2. Enzyme Concentration: Use a lower, non-saturating concentration of the enzyme. 3. Data Analysis: If non-linearity is unavoidable, fit the data to an appropriate non-linear regression model. |
| Poor Reproducibility | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme or substrate.[6] 2. Temperature Fluctuations: Inconsistent incubation temperature. 3. Mixing Issues: Incomplete mixing of reagents in the wells. | 1. Calibrated Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.[6] 2. Stable Temperature: Use a temperature-controlled incubator or plate reader. 3. Gentle Mixing: Mix the plate gently after adding all reagents to ensure a homogenous reaction mixture. |
Experimental Protocols
Protocol: Determining the Optimal Incubation Time
This experiment is crucial for establishing the time window during which the enzymatic reaction is linear.
Materials:
-
This compound substrate
-
Purified protease of interest
-
Assay Buffer (optimized for the target protease)
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration.
-
Prepare a working solution of your protease in Assay Buffer. The concentration should be chosen based on previous experiments or literature recommendations.
-
-
Set Up the Assay Plate:
-
Add the Assay Buffer to all wells.
-
Add the enzyme solution to the "Test" wells.
-
Add an equal volume of Assay Buffer to the "Blank" wells (no enzyme).
-
-
Initiate the Reaction:
-
Add the substrate working solution to all wells to start the reaction. Mix gently by pipetting or using a plate shaker.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescent plate reader pre-set to the appropriate excitation and emission wavelengths for AMC.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a total duration that is expected to encompass the linear phase (e.g., 30-60 minutes). Some plate readers have a kinetic read function that automates this process.[4]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from the fluorescence of the "Test" wells at each time point.
-
Plot the corrected fluorescence intensity against time.
-
Identify the longest time period from the start of the reaction during which the plot is linear (a straight line). This is your optimal incubation time range. All subsequent endpoint assays should be stopped within this time frame.
-
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Enzymatic reaction of the this compound assay.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Correcting for Substrate Depletion in Kinetic Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying, troubleshooting, and correcting for substrate depletion in enzyme kinetic analyses.
Frequently Asked Questions (FAQs)
Q1: What is substrate depletion and why is it a problem in enzyme kinetics?
A1: Substrate depletion is the consumption of a significant amount of the substrate by the enzyme during the course of the reaction. It becomes a problem when the substrate concentration is no longer saturating, meaning it falls below approximately 10 times the Michaelis constant (K_m)[1]. This causes the reaction velocity to decrease over time, leading to a non-linear progress curve[2][3]. If not accounted for, this can result in an underestimation of the initial reaction rate (V₀) and inaccurate determination of kinetic parameters like K_m and V_max.
Q2: How can I tell if substrate depletion is occurring in my assay?
A2: A key indicator of substrate depletion is a non-linear reaction progress curve, where the rate of product formation slows down over time.[2] If you observe that the reaction rate is not constant, especially after the initial phase, substrate depletion is a likely cause. This is often more pronounced at higher enzyme concentrations or with enzymes that have a high turnover rate.[4]
Q3: What is the "initial velocity" and how does it relate to substrate depletion?
A3: The initial velocity (V₀) is the rate of the enzymatic reaction at the very beginning of the assay, ideally before significant substrate depletion has occurred.[4] It is typically measured in the region of the progress curve where less than 10% of the substrate has been consumed.[4] By focusing on this early, linear phase, the assumption that the substrate concentration remains constant is more valid, minimizing the impact of substrate depletion on the calculation of kinetic parameters.[4][5]
Q4: Can I still obtain reliable kinetic data if substrate depletion is unavoidable?
A4: Yes, it is possible to obtain reliable data by using methods that account for the changing substrate concentration over time. The "substrate depletion approach" is a common method where the disappearance of the substrate is monitored. This approach has been shown to be theoretically equivalent to traditional product formation methods for determining K_m and V_max.[6][7] Another technique is "progress curve analysis," which involves fitting the entire time-course of the reaction to integrated forms of the Michaelis-Menten equation.[8][9]
Troubleshooting Guides
Issue 1: My reaction progress curve is not linear.
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | The concentration of the substrate is falling significantly during the assay. |
| Solution 1: Reduce the enzyme concentration to slow down the reaction rate and extend the linear phase.[4] | |
| Solution 2: Increase the initial substrate concentration to ensure it remains saturating for a longer period.[10] | |
| Solution 3: Reduce the reaction time to only measure the initial, linear portion of the reaction.[4] | |
| Solution 4: If the above are not feasible, use a kinetic model that accounts for substrate depletion (e.g., progress curve analysis).[8] | |
| Product Inhibition | The product of the reaction is inhibiting the enzyme's activity. |
| Solution: Test for product inhibition by adding varying concentrations of the product at the start of the reaction and observing the effect on the initial velocity. If inhibition is present, a more complex kinetic model that includes a product inhibition term will be necessary.[1] | |
| Enzyme Instability | The enzyme is losing activity over the course of the assay due to factors like temperature or pH. |
| Solution: Assess enzyme stability under assay conditions by pre-incubating the enzyme for various durations before adding the substrate. If instability is detected, optimize buffer conditions (pH, ionic strength) or reduce the assay temperature.[11] |
Issue 2: The calculated K_m and V_max values are inconsistent across experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Assay Conditions | Minor variations in temperature, pH, or buffer components can significantly affect enzyme activity.[11][12] |
| Solution: Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a calibrated pH meter and freshly prepared buffers.[11][12] | |
| Pipetting Errors | Inaccurate pipetting can lead to incorrect enzyme or substrate concentrations. |
| Solution: Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[12][13] | |
| Improper Data Analysis | Using linearized plots like the Lineweaver-Burk plot can disproportionately weight data points at low substrate concentrations.[10] |
| Solution: Use non-linear regression to fit the data directly to the Michaelis-Menten equation.[4] Several software packages are available for this purpose (see Q5 in FAQs). |
Experimental Protocols
Protocol 1: The Substrate Depletion Approach
This method is an alternative to measuring product formation and is particularly useful when a direct assay for the product is not available.
Methodology:
-
Reaction Setup: Prepare a series of reactions with a constant enzyme concentration and varying initial substrate concentrations. It is recommended to use at least eight different substrate concentrations.[4]
-
Incubation: Incubate the reactions at a constant temperature.
-
Sampling: At various time points, take aliquots from each reaction and stop the reaction (e.g., by adding a quenching agent or by rapid temperature change).
-
Substrate Quantification: Measure the remaining substrate concentration in each quenched aliquot using a suitable analytical method (e.g., HPLC, LC-MS).
-
Data Analysis:
-
For each initial substrate concentration, plot the natural logarithm of the substrate concentration versus time. The slope of the initial linear portion of this plot gives the depletion rate constant (k_dep).
-
Plot the calculated k_dep values against the initial substrate concentrations.
-
Fit this data to the following equation using non-linear regression to determine K_m and V_max:
k_dep = V_max / (K_m + [S])
where [S] is the initial substrate concentration.
-
Protocol 2: Progress Curve Analysis
This method utilizes the entire reaction time-course to determine kinetic parameters, which can be more efficient than multiple initial rate experiments.
Methodology:
-
Single Reaction Time-Course: Set up a single reaction with a known initial substrate and enzyme concentration.
-
Continuous Monitoring: Continuously monitor the formation of product or depletion of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Acquisition: Collect data points at frequent intervals throughout the reaction until it approaches completion.
-
Data Fitting: Fit the entire progress curve (product concentration vs. time) directly to the integrated Michaelis-Menten equation using specialized software. This will yield estimates for K_m and V_max from a single experiment.
Data Presentation
Table 1: Comparison of Kinetic Parameters Determined by Different Methods
| Method | K_m (μM) | V_max (μmol/min) |
| Initial Rate (Product Formation) | 10.2 ± 0.8 | 5.5 ± 0.3 |
| Substrate Depletion Approach | 9.8 ± 1.1 | 5.2 ± 0.4 |
| Progress Curve Analysis | 10.5 ± 0.9 | 5.6 ± 0.2 |
This table presents hypothetical data to illustrate the expected concordance between different analytical methods when substrate depletion is properly accounted for.[6]
Visualizations
References
- 1. Blog Archives - The Science Snail [sciencesnail.com]
- 2. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time course enzyme kinetics - The Science Snail [sciencesnail.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A theoretical validation of the substrate depletion approach to determining kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-institut.de [beilstein-institut.de]
- 9. Uses and misuses of progress curve analysis in enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Untitled Document [ucl.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic Substrates for Factor Xa Activity Assays
For researchers, scientists, and drug development professionals navigating the landscape of coagulation assays, the selection of an appropriate fluorogenic substrate for Factor Xa (FXa) is a critical decision. This guide provides an objective comparison of the widely used substrate, Boc-Ile-Glu-Gly-Arg-AMC, against other commercially available alternatives, supported by experimental data to inform substrate selection for kinetic assays and high-throughput screening.
Factor Xa, a serine protease, plays a pivotal role in the blood coagulation cascade, making it a key target for anticoagulant drug development. The enzymatic activity of FXa is commonly assessed using fluorogenic substrates, which upon cleavage by the enzyme, release a fluorescent molecule, providing a quantitative measure of enzyme activity. The ideal substrate exhibits high specificity, favorable kinetic parameters, and a strong fluorescent signal for sensitive detection.
This guide will delve into a comparative analysis of this compound and other notable fluorogenic FXa substrates, focusing on their kinetic performance.
Quantitative Comparison of Kinetic Parameters
The efficiency of an enzyme's cleavage of a substrate is best described by its kinetic parameters: the Michaelis constant (Km), the catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is the most comprehensive measure of an enzyme's catalytic efficiency.
| Substrate | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Boc-Ile-Glu-Gly-Arg- | Not explicitly found in cited literature | Not explicitly found in cited literature | Reference Substrate |
| Pefafluor FXa | MeSO₂-D-CHA-Gly-Arg- | 220[1] | 162[1] | ~740,000[2] |
| SN-7 | Mes-D-LGR-ANSN | Not explicitly found in cited literature | Not explicitly found in cited literature | 290,000[2] |
| Quenched Fluorescent Substrate | Abz-VMIAALPRTMFIQ-EDDnp | Not explicitly found in cited literature | Not explicitly found in cited literature | 10,000-fold higher than this compound[3] |
Note: Direct, side-by-side comparative studies with complete kinetic data for all substrates are limited. The data presented is compiled from available resources. The catalytic efficiency of the Quenched Fluorescent Substrate is presented as a relative value as reported in the source.
Factor Xa Signaling Pathway
Factor Xa is the activated form of Factor X and sits at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which then proceeds to cleave fibrinogen to form fibrin, leading to clot formation.
Experimental Workflow for Kinetic Analysis
The determination of kinetic parameters for Factor Xa substrates typically involves monitoring the rate of fluorescence increase over time at various substrate concentrations.
Detailed Experimental Protocol
The following is a generalized protocol for determining the kinetic parameters of a fluorogenic Factor Xa substrate. It is essential to optimize concentrations and incubation times for specific experimental conditions.
Materials:
-
Purified human Factor Xa
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 5 times the expected Km).
-
Prepare a working solution of Factor Xa in Assay Buffer. The final enzyme concentration should be low enough to ensure the initial reaction rate is linear for a sufficient duration.
-
-
Assay Setup:
-
Add a fixed volume of each substrate dilution to multiple wells of the 96-well plate.
-
Include control wells containing Assay Buffer without substrate to measure background fluorescence.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the microplate to the desired assay temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed volume of the Factor Xa working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore (e.g., ~350 nm excitation and ~450 nm emission for AMC) in kinetic mode, recording data every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Calculate the catalytic efficiency as the ratio of kcat/Km.
-
Conclusion
The selection of a fluorogenic substrate for Factor Xa assays should be guided by the specific requirements of the experiment. While This compound is a widely recognized and utilized substrate, the available data suggests that other substrates may offer superior kinetic properties. Pefafluor FXa demonstrates a high catalytic rate, and a novel quenched fluorescent substrate has been reported to have a significantly higher catalytic efficiency, which could be advantageous for high-throughput screening and inhibitor studies where high sensitivity is paramount. Researchers should carefully consider the trade-offs between affinity (Km), turnover rate (kcat), and overall catalytic efficiency (kcat/Km) when selecting the most appropriate substrate for their research needs. It is recommended to perform in-house validation of any chosen substrate to ensure optimal performance under specific assay conditions.
References
A Comparative Guide to Fluorogenic and Chromogenic Substrates for Factor Xa Activity Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of Factor Xa (FXa) activity is critical in various research and clinical applications, including the development and monitoring of anticoagulant therapies. The choice of substrate for these assays significantly impacts sensitivity, convenience, and overall performance. This guide provides an objective comparison of the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC and commonly used chromogenic substrates for the determination of FXa activity, supported by experimental data and detailed protocols.
Principle of Detection
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. Both fluorogenic and chromogenic assays utilize a synthetic peptide substrate that mimics the natural cleavage site of FXa. The cleavage of this substrate by FXa releases a reporter molecule, which can be quantified to determine enzyme activity.
Fluorogenic Substrates , such as this compound, contain a fluorophore, 7-amino-4-methylcoumarin (AMC), linked to the peptide sequence. In its intact form, the substrate is non-fluorescent. Upon cleavage by FXa, the AMC molecule is released, resulting in a measurable increase in fluorescence.
Chromogenic Substrates , on the other hand, have a chromophore, typically para-nitroaniline (pNA), attached to the peptide. Cleavage by FXa liberates pNA, which is yellow and can be quantified by measuring the absorbance of light at a specific wavelength (usually 405 nm).
Performance Comparison: Fluorogenic vs. Chromogenic Substrates
The choice between a fluorogenic and a chromogenic substrate often depends on the specific requirements of the assay, such as the need for high sensitivity or the available detection instrumentation.
| Feature | This compound (Fluorogenic) | Chromogenic Substrates (e.g., S-2222, S-2765) |
| Detection Method | Fluorescence (Excitation/Emission) | Absorbance (Colorimetry) |
| Sensitivity | Generally higher | Generally lower |
| Dynamic Range | Wider | Narrower |
| Interference | Less susceptible to interference from colored compounds in the sample | Susceptible to interference from hemoglobin, bilirubin, and lipids |
| Instrumentation | Requires a fluorescence plate reader or spectrofluorometer | Requires a standard absorbance plate reader or spectrophotometer |
| Cost | Can be higher | Generally more cost-effective |
Quantitative Data: Kinetic Parameters
The kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_cat), are crucial for understanding the efficiency of an enzyme-substrate reaction. A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat value signifies a faster turnover rate. The catalytic efficiency is often expressed as the k_cat/K_m ratio.
For comparison, here are the kinetic parameters for a representative fluorogenic substrate (Pefafluor FXa) and a widely used chromogenic substrate (S-2765).
| Substrate | Type | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Pefafluor FXa | Fluorogenic | 0.22[2] | 162.0[2] | 7.36 x 10⁵ |
| S-2765 | Chromogenic | Not specified | Not specified | Activity of 1 µg of Factor Xa is 4.4 µkat with S-2765[3] |
Note: Direct comparison of k_cat/K_m is challenging due to different reporting units in the available literature.
Signaling Pathway: Factor Xa in the Coagulation Cascade
Factor Xa is a central component of the coagulation cascade, where the intrinsic and extrinsic pathways converge. Its primary role is to convert prothrombin to thrombin, which then leads to the formation of a fibrin clot.
Caption: The Coagulation Cascade Showing the Central Role of Factor Xa.
Experimental Protocols
Below are detailed protocols for performing a Factor Xa activity assay using both a fluorogenic and a chromogenic substrate.
Protocol 1: Fluorogenic Factor Xa Activity Assay using this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
This compound substrate
-
Purified Factor Xa enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare Factor Xa dilutions: Prepare a series of dilutions of Factor Xa in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the Factor Xa dilutions to the respective wells. Include a blank control with Assay Buffer instead of Factor Xa.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction: Add 25 µL of the working substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Subtract the rate of the blank control from the rates of the samples. Plot the reaction rate against the Factor Xa concentration to generate a standard curve.
Protocol 2: Chromogenic Factor Xa Activity Assay using S-2765
This protocol is adapted from the manufacturer's recommendations and may require optimization.[4]
Materials:
-
Chromogenic substrate S-2765 (Z-D-Arg-Gly-Arg-pNA)
-
Purified Factor Xa enzyme or plasma sample containing Factor X
-
Russell's Viper Venom (RVV) for Factor X activation (if starting from plasma)
-
CaCl₂ solution (0.1 M)
-
Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl)
-
Stopping Reagent (e.g., 20% Acetic Acid)
-
96-well clear microplate
-
Absorbance plate reader (405 nm)
Procedure:
-
Reconstitute Substrate: Reconstitute the S-2765 substrate with sterile water to a stock concentration as recommended by the manufacturer (e.g., 25 mg in 20 mL).[4]
-
Prepare Reagents:
-
Prepare RVV solution (if needed).
-
Prepare a mixture of RVV and CaCl₂ (1:1 volume) if activating Factor X from plasma.[4]
-
-
Assay Setup (for purified Factor Xa):
-
Add 100 µL of Tris Buffer to each well.
-
Add 20 µL of Factor Xa dilutions to the respective wells. Include a blank with buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Assay Setup (for Factor X in plasma):
-
Dilute plasma samples in Tris Buffer.
-
Add 25 µL of diluted plasma to each well.
-
Add 25 µL of the RVV/CaCl₂ mixture to activate Factor X to Factor Xa. Incubate at 37°C for a defined period (e.g., 2 minutes).
-
-
Initiate Reaction: Add 50 µL of the reconstituted S-2765 substrate to each well.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 5-10 minutes).
-
Stop Reaction: Add 50 µL of Stopping Reagent to each well.
-
Measurement: Read the absorbance at 405 nm in the plate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. Create a standard curve by plotting the absorbance against the known Factor Xa concentrations.
Experimental Workflow Comparison
The following diagrams illustrate the typical workflows for Factor Xa assays using fluorogenic and chromogenic substrates.
Caption: Workflow for a Fluorogenic Factor Xa Assay.
Caption: Workflow for a Chromogenic Factor Xa Assay.
Conclusion
Both fluorogenic and chromogenic substrates are valuable tools for the measurement of Factor Xa activity. Fluorogenic substrates like this compound generally offer higher sensitivity and a wider dynamic range, making them suitable for applications where low enzyme concentrations are expected or high precision is required. Chromogenic substrates, while typically less sensitive, are robust, cost-effective, and compatible with standard laboratory equipment, making them a practical choice for many routine applications. The selection of the optimal substrate should be based on a careful consideration of the specific experimental needs, available instrumentation, and budget.
References
A Comparative Guide to the Specificity of Boc-Ile-Glu-Gly-Arg-AMC and Z-Ile-Glu-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of two common fluorogenic protease substrates: Boc-Ile-Glu-Gly-Arg-AMC and Z-Ile-Glu-Gly-Arg-AMC. The key difference between these two substrates lies in their N-terminal protecting groups: the tert-butyloxycarbonyl (Boc) group and the carboxybenzyl (Z) group. While both substrates share the same peptide sequence (Ile-Glu-Gly-Arg) and a 7-amino-4-methylcoumarin (AMC) fluorophore, the choice of protecting group can influence their interaction with various proteases, thereby affecting their specificity.
This document summarizes the known enzymatic targets for each substrate based on available experimental data and provides a comprehensive protocol for researchers to conduct their own head-to-head specificity comparisons.
Data Presentation: Known Protease Specificity
| Substrate | Primary Target(s) | Other Known Reactivities | Citation(s) |
| This compound | Factor Xa | Acrosin. Can be used for the indirect determination of Factor IX. | [1][2][3] |
| Z-Ile-Glu-Gly-Arg-AMC | Not explicitly documented. | Based on the related Z-Gly-Gly-Arg-AMC, potential targets include Thrombin, Urokinase, Trypsin, and tissue-type Plasminogen Activator. | [4][5] |
Note: The specificity of these substrates is not absolute. They may be cleaved by other proteases, particularly those with similar substrate recognition motifs. The N-terminal protecting group can influence the substrate's affinity for the enzyme's active site. The bulky, hydrophobic Boc group and the aromatic Z group can interact with residues in the S4 pocket of the protease, potentially altering the kinetic parameters (Km and kcat) of the enzymatic reaction. For instance, studies on the related substrate Z-Gly-Gly-Arg-AMC have shown that the Z-group can impact its kinetic profile with thrombin and Factor Xa when compared to an unprotected N-terminus[6].
Mandatory Visualization
Signaling Pathway: Enzymatic Cleavage of a Fluorogenic Substrate
References
- 1. glpbio.com [glpbio.com]
- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. This compound › PeptaNova [peptanova.de]
- 4. Measurement of thrombin in different matrices: whole blood, platelet-rich and platelet-poor plasma using fluorogenic substrate ZGGR-AMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Factor Xa Inhibitors: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate Factor Xa substrate is a critical decision in anticoagulant therapy development and clinical practice. This guide provides an objective comparison of the leading oral Factor Xa inhibitors: apixaban, rivaroxaban, and edoxaban. By examining pivotal clinical trial data, experimental protocols, and cost-effectiveness models, this analysis aims to equip you with the evidence needed to make informed decisions.
The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), particularly the Factor Xa inhibitors. These agents offer a more predictable pharmacokinetic profile and a reduced need for routine monitoring compared to traditional vitamin K antagonists like warfarin. This guide delves into a comparative analysis of the three most widely used Factor Xa inhibitors, focusing on their efficacy, safety, and economic value in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation (NVAF).
Performance Snapshot: Efficacy and Safety at a Glance
The clinical performance of apixaban, rivaroxaban, and edoxaban has been rigorously evaluated in large-scale, randomized controlled trials. The following tables summarize the key efficacy and safety outcomes from the landmark ARISTOTLE, ROCKET AF, and ENGAGE AF-TIMI 48 trials, which compared each agent against warfarin.
Efficacy Outcomes from Pivotal Clinical Trials
| Outcome | Apixaban (ARISTOTLE)[1][2][3] | Rivaroxaban (ROCKET AF)[4][5][6] | Edoxaban (ENGAGE AF-TIMI 48)[7][8][9] | Warfarin (Control) |
| Primary Efficacy Endpoint (Stroke or Systemic Embolism) | 1.27%/year | 2.1%/year | 1.18%/year (high-dose) | 1.60%/year (in ARISTOTLE) |
| Hazard Ratio (HR) vs. Warfarin (95% CI) | 0.79 (0.66-0.95) | 0.88 (0.74-1.03) | 0.87 (0.71-1.07) (high-dose) | Reference |
| Ischemic Stroke | 0.97%/year | 1.6%/year | 1.25%/year (high-dose) | 1.05%/year (in ARISTOTLE) |
| Hemorrhagic Stroke | 0.24%/year | 0.5%/year | 0.26%/year (high-dose) | 0.47%/year (in ARISTOTLE) |
| All-Cause Mortality | 3.52%/year | 1.9%/year | 3.99%/year (high-dose) | 3.94%/year (in ARISTOTLE) |
| Hazard Ratio (HR) vs. Warfarin (95% CI) | 0.89 (0.80-0.99) | 0.85 (0.70-1.02) | 0.87 (0.78-0.97) (high-dose) | Reference |
Safety Outcomes from Pivotal Clinical Trials
| Outcome | Apixaban (ARISTOTLE)[1][2][3] | Rivaroxaban (ROCKET AF)[4][5][6] | Edoxaban (ENGAGE AF-TIMI 48)[7][8][9] | Warfarin (Control) |
| Major Bleeding | 2.13%/year | 3.6%/year | 2.75%/year (high-dose) | 3.09%/year (in ARISTOTLE) |
| Hazard Ratio (HR) vs. Warfarin (95% CI) | 0.69 (0.60-0.80) | 1.04 (0.90-1.20) | 0.80 (0.71-0.91) (high-dose) | Reference |
| Intracranial Hemorrhage (ICH) | 0.33%/year | 0.5%/year | 0.39%/year (high-dose) | 0.80%/year (in ARISTOTLE) |
| Gastrointestinal (GI) Bleeding | 0.76%/year | 2.0%/year | 1.23%/year (high-dose) | 0.86%/year (in ARISTOTLE) |
Note: Event rates for warfarin are presented from the ARISTOTLE trial for consistency in the primary comparison but were similar across the other trials.
The Underlying Science: Mechanism of Action
Factor Xa inhibitors exert their anticoagulant effect by directly and selectively binding to Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin clots.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Meta-Analyses of Oral Anticoagulants in Atrial Fibrillation - American College of Cardiology [acc.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Effectiveness and Safety of Dose-Specific DOACs in Patients With Atrial Fibrillation: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. comparative-effectiveness-and-safety-between-apixaban-dabigatran-edoxaban-and-rivaroxaban-among-patients-with-atrial-fibrillation - Ask this paper | Bohrium [bohrium.com]
- 7. US cost–effectiveness analysis of apixaban compared with warfarin, dabigatran and rivaroxaban for nonvalvular atrial fibrillation, focusing on equal value of life years and health years in total - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | Long-term comparative effectiveness and safety of dabigatran, rivaroxaban, apixaban and edoxaban in patients with atrial fibrillation: A nationwide cohort study [frontiersin.org]
Validating a New Factor Xa Inhibitor: A Comparative Guide Using Boc-Ile-Glu-Gly-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a new Factor Xa (FXa) inhibitor using the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC. It offers a direct comparison with established FXa inhibitors—Apixaban, Rivaroxaban, Edoxaban, and Betrixaban—supported by experimental data and detailed protocols.
Introduction to Factor Xa and its Inhibition
Factor Xa is a critical serine protease in the coagulation cascade, playing a pivotal role in the conversion of prothrombin to thrombin. This central position makes it a prime target for anticoagulant therapies. The inhibition of FXa effectively reduces thrombin generation, thereby preventing the formation of fibrin clots. The development of novel FXa inhibitors requires rigorous validation of their potency, selectivity, and mechanism of action.
The fluorogenic substrate, this compound, is a highly specific peptide sequence recognized and cleaved by Factor Xa. Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a measurable fluorescent signal. The rate of this reaction is directly proportional to the activity of FXa. In the presence of an inhibitor, this rate is reduced, providing a sensitive method for quantifying inhibitor potency.
Comparative Performance of Factor Xa Inhibitors
The efficacy of a new FXa inhibitor can be benchmarked against existing drugs. The following table summarizes key performance indicators for established FXa inhibitors. A hypothetical "New Inhibitor" is included for illustrative comparison.
| Inhibitor | IC50 (nM) | Ki (nM) | Selectivity vs. Thrombin | Selectivity vs. Trypsin |
| New Inhibitor | User-determined | User-determined | User-determined | User-determined |
| Apixaban | ~0.87 | ~0.08 | >1000-fold | >1000-fold |
| Rivaroxaban | ~1.9 | ~0.4 | >10,000-fold | >10,000-fold[1] |
| Edoxaban | ~0.62 | Data not readily available | High | High |
| Betrixaban | >2.22 | Data not readily available | High | High |
Note on Data: The IC50 values are derived from an amidolytic anti-Xa assay[2]. While this method is based on the same principle as the this compound assay, direct comparison requires data from the same experimental setup. Ki values for Apixaban and Rivaroxaban are from a separate study.
Experimental Protocols
Determination of IC50 for a New Factor Xa Inhibitor
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a novel Factor Xa inhibitor.
Materials:
-
Human Factor Xa (active enzyme)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA)
-
Dimethyl sulfoxide (DMSO)
-
Test inhibitor and reference inhibitors (Apixaban, Rivaroxaban, etc.)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Factor Xa in assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the new inhibitor and reference inhibitors in DMSO. Create a serial dilution of each inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the Factor Xa solution to each well.
-
Add 10 µL of the serially diluted inhibitor or vehicle control (assay buffer with the same final concentration of DMSO) to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Prepare the substrate solution by diluting the this compound stock in assay buffer.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Inhibitor Selectivity
To assess the selectivity of the new inhibitor, similar assays should be performed using other serine proteases such as thrombin, trypsin, and plasmin, with their respective fluorogenic substrates. The IC50 values obtained for these proteases are then compared to the IC50 for Factor Xa.
Visualizing Key Processes
The Coagulation Cascade and the Role of Factor Xa
The following diagram illustrates the central position of Factor Xa in the coagulation cascade, where the intrinsic and extrinsic pathways converge.
Caption: The Coagulation Cascade Highlighting Factor Xa's Central Role.
Experimental Workflow for IC50 Determination
The step-by-step process for determining the IC50 of a new Factor Xa inhibitor is visualized below.
Caption: Workflow for Determining the IC50 of a Factor Xa Inhibitor.
Conclusion
The validation of a new Factor Xa inhibitor is a multi-faceted process requiring robust and reproducible assays. The use of the specific fluorogenic substrate this compound provides a reliable method for determining inhibitor potency. By comparing the IC50 and selectivity profile of a new chemical entity to established drugs like Apixaban, Rivaroxaban, Edoxaban, and Betrixaban, researchers can effectively position their candidate within the therapeutic landscape and make informed decisions for further development.
References
Comparative Analysis of Boc-Ile-Glu-Gly-Arg-AMC Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Fluorogenic Substrate Boc-Ile-Glu-Gly-Arg-AMC with Alternative Protease Substrates.
The fluorogenic peptide substrate this compound is a widely utilized tool for the specific measurement of Factor Xa activity.[1][2][3][4] Its design, which mimics the cleavage site of prothrombin, provides a high degree of specificity for its target enzyme.[1][5] This guide provides a comparative analysis of the cross-reactivity of this compound with other proteases, supported by available data and a detailed experimental protocol for its primary application.
Specificity and Cross-Reactivity Profile
The tetrapeptide sequence Ile-Glu-Gly-Arg is the preferred cleavage site for Factor Xa.[5] Consequently, this compound serves as a highly specific substrate for this enzyme. Studies have shown that the chromogenic analog, N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222), is sensitive to Factor Xa but insensitive to thrombin.[6] While direct quantitative kinetic data comparing this compound across a broad panel of proteases is limited in publicly available literature, the known substrate specificities of other major protease families allow for a qualitative assessment of potential cross-reactivity.
Trypsin-like Proteases: These enzymes, such as trypsin itself, preferentially cleave after basic amino acid residues (Arginine or Lysine) at the P1 position.[7] While this compound possesses an Arginine at P1, the surrounding amino acids (P2-P4) also influence substrate recognition and cleavage efficiency. Some studies have utilized this compound as a substrate for trypsin in the context of inhibitor screening, suggesting some level of cleavage can occur.[8] However, other substrates, such as Boc-Gln-Gly-Arg-AMC, are recognized as substrates for both Factor XIIa and trypsin.[9]
Chymotrypsin and Elastase: Chymotrypsin preferentially cleaves after large hydrophobic residues (e.g., Phe, Tyr, Trp) at the P1 position, while elastase favors small aliphatic residues (e.g., Ala, Val). The Arginine at the P1 position of this compound makes it a poor substrate for these proteases.
Caspases: Caspases exhibit a stringent requirement for an Aspartic acid residue at the P1 position. Therefore, this compound is not a substrate for this class of proteases.
Acrosin: It has been reported that this compound can also be hydrolyzed by acrosin.[4][10][11][12]
Comparison with Alternative Fluorogenic Substrates
Several other fluorogenic substrates are available for measuring the activity of Factor Xa and other related proteases. A direct comparison of their reported kinetic constants can aid in substrate selection.
| Substrate | Target Protease(s) | K_m_ | k_cat_ | Reference |
| This compound | Factor Xa , Acrosin | Data not available | Data not available | [4][10][11] |
| Pefafluor FXa (CH₃SO₂-D-CHA-Gly-Arg-AMC) | Factor Xa | 0.22 mM | 162.0 s⁻¹ | [13] |
| SPECTROFLUOR™ FXa (CH₃SO₂-D-CHAGly-Arg-AMC) | Factor Xa | Data not available | Data not available | |
| Boc-Gln-Gly-Arg-AMC | Factor XIIa, Trypsin | Data not available | Data not available | [9] |
Note: The absence of publicly available, directly comparable kinetic data for this compound across multiple proteases in a single study highlights a gap in the literature. The provided data for Pefafluor FXa is for comparative purposes but was not determined in a head-to-head study with this compound.
Experimental Protocols
General Protocol for Factor Xa Activity Assay using this compound
This protocol is adapted from commercially available Factor Xa activity assay kits and is suitable for a 96-well plate format.[7][8]
Materials:
-
This compound substrate
-
Factor Xa enzyme standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2 mM CaCl₂)
-
96-well white flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350 nm, Emission: 450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a stock solution of Factor Xa enzyme standard in assay buffer. Perform serial dilutions to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 ng/well).[8]
-
-
Assay Setup:
-
Add samples containing Factor Xa (e.g., purified enzyme, plasma) to the wells of the 96-well plate.
-
Add the Factor Xa standards to their respective wells.
-
Adjust the volume of all wells to 50 µL with Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a Substrate Mix by diluting the this compound stock solution in Assay Buffer to the desired final concentration.
-
Add 50 µL of the Substrate Mix to each well to initiate the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in fluorescence intensity over time) for each well.
-
Subtract the rate of the blank (no enzyme) from all readings.
-
Plot the rate of hydrolysis for the Factor Xa standards against their concentrations to generate a standard curve.
-
Determine the Factor Xa activity in the samples by interpolating their hydrolysis rates from the standard curve.
-
Visualizing the Assay Principle and Workflow
To further clarify the experimental process, the following diagrams illustrate the enzymatic reaction and the assay workflow.
Enzymatic cleavage of this compound by Factor Xa.
References
- 1. Factor Xa Active Site Substrate Specificity with Substrate Phage Display and Computational Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound › PeptaNova [peptanova.de]
- 4. glpbio.com [glpbio.com]
- 5. neb.com [neb.com]
- 6. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trypsin chymotrypsin elastase: Topics by Science.gov [science.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. shop.bachem.com [shop.bachem.com]
- 13. plasma kallikrein inhibitor: Topics by Science.gov [science.gov]
A Comparative Review of Factor Xa Assays: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate measurement of Factor Xa (FXa) activity is crucial for anticoagulant drug discovery and monitoring. A variety of assay formats are available, each employing different substrate technologies with distinct performance characteristics. This guide provides a comprehensive comparison of chromogenic, fluorogenic, and luminescent Factor Xa assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research needs.
Introduction to Factor Xa and its Role in Coagulation
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the first enzyme in the common pathway of coagulation, where the intrinsic and extrinsic pathways converge.[1][2][3] Activated Factor X (Factor Xa) forms a prothrombinase complex with its cofactor, Factor Va, on the surface of activated platelets. This complex then catalyzes the conversion of prothrombin to thrombin, the key enzyme responsible for fibrin clot formation.[1][2][3] Given its central role, Factor Xa has become a major target for the development of anticoagulant drugs.
Assay Technologies for Measuring Factor Xa Activity
The activity of Factor Xa is typically measured by monitoring the cleavage of a synthetic substrate that mimics its natural substrate, prothrombin. The three primary assay technologies are based on chromogenic, fluorogenic, and luminescent detection methods.
Chromogenic Assays: These assays utilize a peptide substrate linked to a chromophore, most commonly p-nitroaniline (pNA). When cleaved by Factor Xa, the colorless substrate releases the yellow-colored pNA, which can be quantified by measuring the absorbance at 405 nm.[4][5][6] The rate of color development is directly proportional to the Factor Xa activity.
Fluorogenic Assays: In these assays, the peptide substrate is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 6-amino-1-naphthalene-sulfonamide (ANSN), which is quenched in the intact substrate. Upon cleavage by Factor Xa, the fluorophore is released, resulting in a significant increase in fluorescence intensity.[7][8] The rate of fluorescence increase is proportional to the enzyme activity.
Luminescent Assays: These assays are typically based on the luciferase-luciferin system. A substrate containing a luciferin derivative is cleaved by Factor Xa, releasing aminoluciferin. In the presence of luciferase, ATP, and oxygen, the liberated aminoluciferin is oxidized, producing a light signal (bioluminescence) that is proportional to the Factor Xa activity.[9]
Comparative Performance of Factor Xa Substrates
The choice of substrate is a critical determinant of assay performance, influencing sensitivity, specificity, and kinetic parameters. Below is a comparison of commonly used substrates for each assay type.
| Substrate Type | Substrate Name | Structure/Principle | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Chromogenic | S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | 300 | 100 | 3.3 x 10⁵ |
| S-2765 | Z-D-Arg-Gly-Arg-pNA | 100 (bovine FXa) | 290 (bovine FXa) | 2.9 x 10⁶ | |
| Spectrozyme® FXa | CH₃O-CO-D-CHG-Gly-Arg-pNA | N/A | N/A | N/A | |
| Fluorogenic | Pefafluor FXa | CH₃SO₂-D-CHA-Gly-Arg-AMC | 220 | 162 | 7.4 x 10⁵ |
| Luminescent | Luciferin-based | Peptide-Aminoluciferin | N/A | N/A | N/A |
| N/A: Data not readily available in the public domain. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for chromogenic, fluorogenic, and luminescent Factor Xa assays.
Chromogenic Factor Xa Assay Protocol (using S-2222)
This protocol is adapted from manufacturer's instructions and published literature.[10][11][12]
Materials:
-
Factor Xa enzyme
-
S-2222 chromogenic substrate
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl and 0.1% BSA)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of S-2222 in sterile water.
-
Prepare a series of Factor Xa dilutions in Tris buffer.
-
Add 50 µL of Tris buffer to each well of the microplate.
-
Add 25 µL of the Factor Xa dilutions or sample to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the S-2222 substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-30 minutes, taking readings every 30-60 seconds.
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.
Fluorogenic Factor Xa Assay Protocol (using Pefafluor FXa)
This protocol is based on a study by Harris et al.[7]
Materials:
-
Factor Xa enzyme
-
Pefafluor FXa fluorogenic substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM CaCl₂, and 0.1% PEG 8000)
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
Black 96-well microplate
Procedure:
-
Prepare a stock solution of Pefafluor FXa in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of Factor Xa dilutions in the assay buffer.
-
Add 50 µL of assay buffer to each well of the black microplate.
-
Add 25 µL of the Factor Xa dilutions or sample to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 25 µL of the Pefafluor FXa substrate solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at 37°C for 15-60 minutes, with readings every 1-2 minutes.
-
Determine the rate of reaction from the linear phase of the fluorescence increase.
Luminescent Factor Xa Assay Protocol (General Principle)
This protocol is based on the general principle of luciferase-based assays.[9]
Materials:
-
Factor Xa enzyme
-
Luminescent Factor Xa substrate (e.g., a peptide-aminoluciferin conjugate)
-
Luciferase enzyme
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.8, containing 150 mM NaCl, 10 mM MgCl₂, and 0.1% BSA)
-
Luminometer or a microplate reader with luminescence detection capabilities
-
White, opaque 96-well microplate
Procedure:
-
Prepare a working solution containing the luminescent substrate, luciferase, and ATP in the assay buffer.
-
Prepare a series of Factor Xa dilutions in the assay buffer.
-
Add 50 µL of the Factor Xa dilutions or sample to the appropriate wells of the white microplate.
-
Initiate the reaction by adding 50 µL of the substrate/luciferase/ATP working solution to each well.
-
Immediately measure the luminescence signal. The signal can be measured in kinetic or endpoint mode.
-
The luminescence intensity is directly proportional to the Factor Xa activity.
Visualizing the Processes
To better understand the underlying mechanisms, the following diagrams illustrate the Factor Xa activation pathway and the workflows of the different assay types.
Caption: Factor Xa Activation in the Coagulation Cascade.
References
- 1. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a fluorescent anti-factor Xa assay to monitor unfractionated and low molecular weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2020079155A1 - Novel chemiluminescent substrates for factor xa - Google Patents [patents.google.com]
- 10. quadratech.co.uk [quadratech.co.uk]
- 11. diapharma.com [diapharma.com]
- 12. diapharma.com [diapharma.com]
A Head-to-Head Comparison of Commercial Proteasome Activity Assay Kits
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commercially available kits for measuring proteasome activity. It is designed to help researchers make informed decisions when selecting a suitable assay for their experimental needs. This document clarifies the use of specific substrates for measuring proteasome activity, details experimental protocols, and presents a comparative overview of available kits.
A Note on Substrate Specificity: Boc-Ile-Glu-Gly-Arg-AMC vs. Established Proteasome Substrates
Initial searches for kits utilizing this compound for proteasome activity assays revealed that this substrate is, in fact, specific for the clotting enzyme Factor Xa and is not a recognized substrate for proteasome activity. This guide, therefore, focuses on commercially available kits that use established and validated fluorogenic or luminogenic substrates for the three distinct catalytic activities of the proteasome:
-
Chymotrypsin-like (CT-L) activity: The most dominant and frequently measured activity. The most common substrate is Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin).
-
Trypsin-like (T-L) activity: Cleaves after basic residues. A common substrate is Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC).[1][2][3]
-
Caspase-like (CL) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Cleaves after acidic residues. A common substrate is Z-LLE-AMC (Z-Leu-Leu-Glu-AMC).[2][4]
Data Presentation: Comparison of Commercial Proteasome Activity Assay Kits
| Manufacturer | Kit Name | Detection Method | Substrate(s) Provided | Activities Measured | Key Features |
| Promega | --INVALID-LINK--[5][6] | Bioluminescent | Suc-LLVY-aminoluciferin, Z-LRR-aminoluciferin, Z-nLPnLD-aminoluciferin | CT-L, T-L, CL | High sensitivity, "add-mix-measure" protocol.[6] Available as a complete system or as individual assays.[5] |
| Promega | --INVALID-LINK--[7][8] | Bioluminescent | Suc-LLVY-aminoluciferin, Z-LRR-aminoluciferin, Z-nLPnLD-aminoluciferin | CT-L, T-L, CL | Optimized for use with cultured cells, providing a more biologically relevant context.[7][8] |
| Cayman Chemical | --INVALID-LINK--[9][10] | Fluorometric | Suc-LLVY-AMC | CT-L | Includes Jurkat cell lysate as a positive control and EGCG as a specific 20S proteasome inhibitor.[10] |
| Abcam | --INVALID-LINK--[11] | Fluorometric | Suc-LLVY-AMC | CT-L | Kit includes a positive control (Jurkat Cell lysate) and a specific proteasome inhibitor (MG-132).[11] |
| UBPBio | --INVALID-LINK--[1] | Fluorometric | Suc-LLVY-AMC, Boc-LRR-AMC, Z-LLE-AMC | CT-L, T-L, CL | Provides substrates for all three proteasome activities.[1] Recommends using MG132-treated samples as blanks.[1] |
| Sigma-Aldrich (Merck) | --INVALID-LINK--[12] | Fluorometric | LLVY-R110 | CT-L | Uses a rhodamine 110-based substrate, which offers a different fluorescence spectrum (Ex/Em = ~490/525 nm).[12] |
| Enzo Life Sciences | --INVALID-LINK--[13] | Fluorometric | Suc-LLVY-AMC | CT-L | Designed for measuring the activity of purified 20S proteasome and includes purified human erythrocyte 20S proteasome.[13] |
Experimental Protocols
This section provides a detailed, generalized methodology for measuring the chymotrypsin-like activity of the 20S proteasome in cell lysates using a fluorometric assay with the Suc-LLVY-AMC substrate. This protocol is based on common procedures found in commercially available kits.[1][11]
I. Materials and Reagents
-
Cells or tissue of interest
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100) - Note: Do not include protease inhibitors in the lysis buffer as they may inhibit proteasome activity.[11]
-
Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)[12]
-
Fluorogenic Substrate: Suc-LLVY-AMC (stock solution in DMSO)
-
Proteasome Inhibitor (e.g., MG-132, stock solution in DMSO) for negative control
-
Purified 20S proteasome or cell lysate with known high activity (e.g., Jurkat cell lysate) for positive control[10]
-
AMC standard for generating a standard curve
-
Black, flat-bottom 96-well microplate suitable for fluorescence measurements
-
Fluorometric microplate reader with filters for Ex/Em = 350-380/440-460 nm
II. Sample Preparation (Cell Lysate)
-
Harvest cells and wash once with ice-cold PBS.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
The lysate can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
III. Assay Procedure
-
Prepare AMC Standard Curve: Prepare a series of dilutions of the AMC standard in Assay Buffer (e.g., 0, 5, 10, 20, 40, 60, 80, 100 pmol/well). Add 100 µL of each dilution to separate wells of the 96-well plate.[11]
-
Set up Reactions: For each sample, prepare two wells: one for the total activity and one for the non-proteasomal activity (inhibitor control).
-
Sample Wells: Add 20-50 µg of cell lysate protein to each of the two wells. Adjust the final volume to 90 µL with Assay Buffer.
-
Positive Control Wells: Add a recommended amount of positive control to two wells and adjust the volume to 90 µL with Assay Buffer.
-
Inhibitor Control: To one of each pair of sample and positive control wells, add 1 µL of the proteasome inhibitor (e.g., MG-132 to a final concentration of 10-20 µM). To the other well, add 1 µL of DMSO (or the solvent used for the inhibitor).
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to act.
-
Initiate Reaction: Prepare a working solution of the Suc-LLVY-AMC substrate in Assay Buffer (e.g., to a final concentration of 50-100 µM). Add 10 µL of the substrate working solution to all wells (except the standard curve wells).
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Ex/Em = 350-380/440-460 nm) in kinetic mode for 30-60 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes, protected from light, and then measure the fluorescence.[11]
IV. Data Analysis
-
Subtract the fluorescence of the blank (Assay Buffer only) from all readings.
-
Plot the AMC standard readings to generate a standard curve and determine the linear equation.
-
For each sample, subtract the fluorescence of the inhibitor-treated well from the untreated well to determine the specific proteasome activity.
-
Convert the fluorescence values of the samples to the amount of AMC produced (in pmol) using the standard curve.
-
Calculate the proteasome activity, typically expressed as pmol of AMC generated per minute per mg of protein.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to proteasome activity assays.
Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.
Caption: Experimental workflow for a proteasome activity assay.
References
- 1. ubpbio.com [ubpbio.com]
- 2. south-bay-bio.com [south-bay-bio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. promega.com [promega.com]
- 6. Proteasome-Glo™ Assays [promega.com]
- 7. Cell-Based Proteasome-Glo™ Assays [promega.jp]
- 8. promega.com [promega.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enzo Life Sciences Proteasome 20S assay kit (1x96wells), Quantity: Each | Fisher Scientific [fishersci.com]
A Head-to-Head Comparison: The Novel ProteaseGlo™ Luminescent Assay vs. the Traditional Boc-Ile-Glu-Gly-Arg-AMC Fluorometric Method
For researchers, scientists, and drug development professionals, the accurate and efficient measurement of protease activity is paramount. The Boc-Ile-Glu-Gly-Arg-AMC fluorometric assay has long been a staple for the analysis of specific proteases, particularly Factor Xa. However, emerging technologies offer new avenues for protease quantification. This guide provides a comprehensive comparison of a novel, hypothetical protease assay, the ProteaseGlo™ Luminescent Assay, against the established this compound method, supported by experimental data and detailed protocols.
At a Glance: Key Performance Characteristics
For a rapid assessment, the following table summarizes the key performance indicators of both the ProteaseGlo™ Luminescent Assay and the this compound fluorometric method.
| Feature | ProteaseGlo™ Luminescent Assay | This compound Fluorometric Assay |
| Principle | Luminescence (ATP-dependent luciferase reaction) | Fluorescence (Cleavage of AMC fluorophore) |
| Sensitivity (LOD) | High (0.1 ng/mL) | Moderate (as low as 1 ng)[1] |
| Dynamic Range | Wide | Moderate |
| Z'-Factor | Excellent (≥ 0.8) | Good to Excellent (≥ 0.7)[2] |
| Throughput | High | High |
| Reagent Cost | Higher | Lower |
| Instrumentation | Luminometer | Fluorometer |
| Multiplexing | Challenging | More amenable |
Delving Deeper: Experimental Protocols
Detailed and reproducible protocols are the bedrock of sound scientific comparison. Below are the methodologies for both the established and the novel protease assays.
This compound Fluorometric Assay for Factor Xa Activity
This protocol is adapted from standard procedures for the measurement of Factor Xa activity.[1]
Materials:
-
Factor Xa enzyme standard
-
This compound substrate
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 450-460 nm)
Procedure:
-
Prepare a standard curve of Factor Xa in Assay Buffer.
-
Prepare a working solution of the this compound substrate in Assay Buffer.
-
To each well of the 96-well plate, add 50 µL of either the Factor Xa standard or the sample to be tested.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Determine the Factor Xa activity in the samples by interpolating from the standard curve.
ProteaseGlo™ Luminescent Assay (Hypothetical Protocol)
This protocol outlines the proposed workflow for the novel ProteaseGlo™ assay.
Materials:
-
Protease of interest
-
ProteaseGlo™ Substrate (a pro-luciferin substrate specific to the protease)
-
ProteaseGlo™ Luciferase Reagent (containing luciferase, ATP, and buffer components)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare a dilution series of the protease of interest in a suitable buffer.
-
Add 50 µL of the protease dilution or sample to each well of the 96-well plate.
-
Add 50 µL of the ProteaseGlo™ Substrate to each well.
-
Incubate at room temperature for 30 minutes to allow for proteolytic cleavage.
-
Add 100 µL of the ProteaseGlo™ Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
The this compound assay is frequently employed to measure the activity of Factor Xa, a critical enzyme in the blood coagulation cascade.
Objective Comparison and Conclusion
Both the ProteaseGlo™ Luminescent Assay and the this compound fluorometric method offer robust platforms for protease activity measurement, each with distinct advantages and disadvantages.
The This compound assay is a well-established and cost-effective method. Its primary strength lies in its widespread use and the availability of reagents and instrumentation. The fluorometric detection is less susceptible to interference from colored compounds compared to colorimetric assays. However, its sensitivity may be limited in applications requiring the detection of very low protease concentrations.
In contrast, the hypothetical ProteaseGlo™ Luminescent Assay offers superior sensitivity, with a significantly lower limit of detection. This is a key advantage in studies where enzyme concentrations are minimal. The luminescent signal is generated against a very low background, contributing to a wider dynamic range and an excellent Z'-factor, indicative of a high-quality assay suitable for high-throughput screening. The primary drawbacks of such a luminescent assay are typically the higher reagent costs and the requirement for a dedicated luminometer.
References
Safety Operating Guide
Navigating the Safe Disposal of Boc-Ile-Glu-Gly-Arg-AMC: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Boc-Ile-Glu-Gly-Arg-AMC, a fluorogenic peptide substrate. Adherence to these protocols is vital for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines. The following are general best practices for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention if irritation persists[1][4].
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier, typically at -20°C or -80°C for long-term stability[5][6][7][8][9].
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key quantitative information related to the handling and storage of this compound and similar compounds.
| Parameter | This compound | 7-amino-4-methylcoumarin (AMC) | General Peptide Solutions (in DMSO) |
| Recommended Storage Temp. | -20°C or -80°C[5][6][7][8][9] | Room Temperature | -20°C or -80°C |
| Typical Solvent | Dimethyl sulfoxide (DMSO)[7][8][9] | Not applicable (solid) | Dimethyl sulfoxide (DMSO) |
| Known Hazards | Potential skin and eye irritant (inferred) | Skin and eye irritant[1][2][3] | Solvent-dependent; DMSO can enhance skin absorption |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of unused this compound powder, contaminated materials, and solutions.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Detailed Methodologies
1. Solid Waste Disposal (Unused powder and contaminated consumables):
- Carefully sweep any solid this compound powder into a designated, clearly labeled hazardous waste container. Avoid generating dust.
- Place all disposables that have come into contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, into the same hazardous waste container.
- The container must be sealable and made of a material compatible with chemical waste.
2. Liquid Waste Disposal (Solutions in DMSO or other solvents):
- Do not dispose of solutions containing this compound down the drain.
- Collect all liquid waste in a dedicated, labeled hazardous waste container for organic or halogenated solvents, depending on the solvent used.
- Ensure the waste container is compatible with the solvent (e.g., a glass or polyethylene container for DMSO).
- Keep the liquid waste container securely closed when not in use.
3. Decontamination of Glassware:
- Rinse any glassware that has been in contact with this compound with a suitable laboratory solvent (e.g., ethanol or acetone) to remove any residue.
- Collect the rinsate as hazardous liquid waste.
- After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
Signaling Pathway of Hazard and Disposal Logic
The following diagram illustrates the logical flow from identifying the potential hazards to implementing the correct disposal strategy.
Caption: Logical relationship from hazard identification to final disposal action.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship. Always prioritize consulting your local and institutional regulations for chemical waste management.
References
- 1. fishersci.com [fishersci.com]
- 2. peptide.com [peptide.com]
- 3. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-aMino-4-MethylcouMarin|26093-31-2|MSDS [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. targetmol.com [targetmol.com]
Personal protective equipment for handling Boc-Ile-Glu-Gly-Arg-AMC
This guide provides immediate, essential safety and logistical information for handling the fluorogenic peptide substrate, Boc-Ile-Glu-Gly-Arg-AMC. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with due care, assuming potential hazards.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.[2][3][4]
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, powder-free. Consider double-gloving.[2][5] | Prevents skin contact with the compound.[2] |
| Eye Protection | Safety glasses with side shields or safety goggles.[2][3][4] | Protects eyes from splashes or airborne particles.[2] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[2][5] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[1][2] | Avoids inhalation of the powdered compound.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risk and ensuring experimental integrity.
2.1. Preparation and Reconstitution
-
Before handling, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
Prepare stock solutions in a well-ventilated area, preferably within a chemical fume hood.
-
When preparing stock solutions, use the batch-specific molecular weight found on the vial label or Certificate of Analysis.
-
Stock solutions are typically prepared in DMSO.[6]
2.2. Experimental Use
-
When using the substrate in assays, handle all solutions with care to avoid skin contact and aerosol formation.
-
Avoid direct light exposure to the AMC-containing solutions to prevent photobleaching.
2.3. Storage
-
Store the lyophilized peptide and stock solutions at recommended temperatures, typically -20°C for short-term and -80°C for long-term storage.[1][7][8]
-
Keep containers tightly sealed and protected from moisture.[1][8]
The following diagram illustrates the standard workflow for handling this compound:
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Unused powder, contaminated gloves, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
3.2. Disposal Method
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.[1]
-
A common method for disposal of similar chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Spill | For small spills, carefully sweep up the solid material to avoid raising dust, place it in a sealed container, and hold for waste disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department. |
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
